molecular formula C10H14ClN3O B1491399 2-Chloro-3-(4-methoxypiperidin-1-yl)pyrazine CAS No. 1250711-81-9

2-Chloro-3-(4-methoxypiperidin-1-yl)pyrazine

Numéro de catalogue: B1491399
Numéro CAS: 1250711-81-9
Poids moléculaire: 227.69 g/mol
Clé InChI: AIASGBOGVQJKOH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-Chloro-3-(4-methoxypiperidin-1-yl)pyrazine is a chemical compound of interest in pharmaceutical and medicinal chemistry research. It belongs to a class of pyrazine derivatives, which are recognized as vital scaffolds in drug design due to their diverse biological activities . The structure combines a chloropyrazine ring with a substituted piperidine, a motif commonly seen in the development of biologically active molecules. Similar chloropyrazine-piperidine/piperazine compounds are investigated as key intermediates and building blocks in synthetic organic chemistry . Research on analogous pyrazine derivatives highlights their potential in developing acetylcholinesterase (AChE) inhibitors for neurodegenerative diseases . The presence of the chloro group on the pyrazine ring makes it a versatile precursor for further functionalization via nucleophilic aromatic substitution, allowing researchers to synthesize a wide array of more complex derivatives for structure-activity relationship (SAR) studies . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Propriétés

IUPAC Name

2-chloro-3-(4-methoxypiperidin-1-yl)pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN3O/c1-15-8-2-6-14(7-3-8)10-9(11)12-4-5-13-10/h4-5,8H,2-3,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIASGBOGVQJKOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C2=NC=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-3-(4-methoxypiperidin-1-yl)pyrazine

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of a Novel Pyrazine Derivative

The pyrazine moiety is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a broad spectrum of biological activities.[1] This guide provides a comprehensive technical overview of 2-Chloro-3-(4-methoxypiperidin-1-yl)pyrazine, a molecule of interest for researchers in drug discovery and development. It is important to note that while the fundamental identifiers of this compound are established, a significant portion of its specific experimental physicochemical data is not yet publicly available.

This document, therefore, adopts a dual approach. It presents the confirmed structural and molecular information for 2-Chloro-3-(4-methoxypiperidin-1-yl)pyrazine and supplements this with a curated analysis of data from structurally analogous compounds. This comparative methodology allows for a robust estimation of its likely properties and provides a strong foundation for future research and experimental design. As new data emerges, this guide will serve as a living document to be updated and expanded.

Chemical Identity and Molecular Structure

2-Chloro-3-(4-methoxypiperidin-1-yl)pyrazine is a substituted pyrazine derivative. The core structure consists of a pyrazine ring, which is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4. This ring is substituted with a chlorine atom at the 2-position and a 4-methoxypiperidin-1-yl group at the 3-position.

Table 1: Core Identification and Molecular Attributes

IdentifierValueSource
CAS Number 1601905-61-6[2]
Molecular Formula C₁₀H₁₄ClN₃O[2]
Molecular Weight 227.69 g/mol [2]
IUPAC Name 2-chloro-3-(4-methoxypiperidin-1-yl)pyrazine
Canonical SMILES COC1CCN(CC1)C2=NC=CN=C2Cl

Physicochemical Properties: An Analog-Informed Perspective

Table 2: Physicochemical Data of Structurally Related Pyrazine Analogs

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
2-Chloropyrazine2-Chloropyrazine
C₄H₃ClN₂114.53Not Available153-1542-chloro-3-(piperidin-1-yl)quinoxaline2-chloro-3-(piperidin-1-yl)quinoxalineC₁₃H₁₄ClN₃247.7264-66Not Available(E)-2-chloro-3-(2-(4-methoxybenzylidene) hydrazinyl) pyrazine(E)-2-chloro-3-(2-(4-methoxybenzylidene) hydrazinyl) pyrazineC₁₂H₁₁ClN₄O262.69196-198Not Available

Solubility: Based on the presence of the polar methoxy group and the nitrogen atoms in the pyrazine and piperidine rings, which can act as hydrogen bond acceptors, 2-Chloro-3-(4-methoxypiperidin-1-yl)pyrazine is expected to exhibit moderate solubility in polar organic solvents such as ethanol, methanol, and DMSO. Its solubility in water is likely to be low to moderate. The parent compound, 2-chloropyrazine, has moderate solubility in organic solvents.[3]

pKa: The pyrazine ring is weakly basic. The nitrogen atoms can be protonated, and the pKa of protonated pyrazine is approximately 0.37.[4] The electron-withdrawing effect of the chlorine atom at the 2-position would be expected to further decrease the basicity of the pyrazine nitrogens. The piperidine nitrogen is part of an enamine-like system and its basicity will be significantly reduced.

LogP: The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. The presence of the chloro and the piperidinyl groups suggests a moderate to high lipophilicity. For comparison, the XLogP3-AA of a related compound, 2-(1-Chloroazetidin-3-yl)oxypyrazine, is 0.3, indicating a more hydrophilic character due to the smaller azetidine ring and the ether linkage.

Synthesis and Purification

While a specific, detailed synthesis protocol for 2-Chloro-3-(4-methoxypiperidin-1-yl)pyrazine is not published, a general and robust method for the synthesis of 2-chloro-3-(substituted-amino)pyrazines can be proposed based on established synthetic routes for analogous compounds.[1][5] The most probable synthetic route involves the nucleophilic aromatic substitution of a di-chloropyrazine with 4-methoxypiperidine.

Proposed Synthetic Workflow

G A 2,3-Dichloropyrazine C Reaction Vessel (Solvent, Base) A->C B 4-Methoxypiperidine B->C D Nucleophilic Aromatic Substitution C->D Heat E Work-up and Purification (Extraction, Chromatography) D->E F 2-Chloro-3-(4-methoxypiperidin-1-yl)pyrazine E->F

Caption: General synthetic workflow for 2-Chloro-3-(4-methoxypiperidin-1-yl)pyrazine.

Detailed Experimental Protocol (General)

Materials and Equipment:

  • 2,3-Dichloropyrazine

  • 4-Methoxypiperidine

  • Anhydrous solvent (e.g., Dioxane, DMF, or Acetonitrile)

  • A non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA) or Potassium Carbonate)

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle or oil bath

  • Thin-layer chromatography (TLC) apparatus

  • Rotary evaporator

  • Column chromatography setup (silica gel)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a solution of 2,3-dichloropyrazine (1.0 equivalent) in an anhydrous solvent in a round-bottom flask, add 4-methoxypiperidine (1.0-1.2 equivalents) and the base (1.5-2.0 equivalents).

  • Reaction: The reaction mixture is heated to reflux and stirred under an inert atmosphere (e.g., nitrogen or argon). The progress of the reaction should be monitored by TLC.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure using a rotary evaporator. The residue is then partitioned between an organic solvent (e.g., ethyl acetate or dichloromethane) and water.

  • Extraction: The aqueous layer is extracted multiple times with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 2-Chloro-3-(4-methoxypiperidin-1-yl)pyrazine.[1]

  • Characterization: The structure and purity of the final compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Spectral Properties

Detailed experimental spectra for 2-Chloro-3-(4-methoxypiperidin-1-yl)pyrazine are not available. However, based on its structure and data from analogous compounds, the expected spectral characteristics can be predicted.

¹H NMR Spectroscopy:

  • Pyrazine Protons: Two doublets are expected in the aromatic region (typically δ 7.5-8.5 ppm) corresponding to the two protons on the pyrazine ring. The coupling constant between these protons would be small (J ≈ 2-3 Hz).[6]

  • Piperidine Protons: A complex pattern of multiplets is expected in the aliphatic region (typically δ 1.5-4.0 ppm) for the protons of the piperidine ring. The protons adjacent to the nitrogen and the methoxy group will be shifted downfield.

  • Methoxy Protons: A sharp singlet corresponding to the three protons of the methoxy group is expected around δ 3.3-3.8 ppm.[6]

¹³C NMR Spectroscopy:

  • Pyrazine Carbons: Four signals are expected in the aromatic region (typically δ 130-160 ppm) for the four carbons of the pyrazine ring. The carbons attached to the chlorine and nitrogen atoms will be significantly shifted.[6]

  • Piperidine Carbons: Signals for the five carbons of the piperidine ring are expected in the aliphatic region (typically δ 20-70 ppm). The carbon bearing the methoxy group will be shifted further downfield.

  • Methoxy Carbon: A signal for the methoxy carbon is expected around δ 55-60 ppm.[6]

Infrared (IR) Spectroscopy:

  • C-Cl Stretch: A characteristic absorption band for the C-Cl stretch is expected in the fingerprint region (typically 600-800 cm⁻¹).[6]

  • C-O Stretch: A strong absorption band for the C-O stretch of the methoxy group is expected around 1050-1150 cm⁻¹.[6]

  • C-N Stretch: C-N stretching vibrations from the pyrazine and piperidine rings will appear in the 1000-1350 cm⁻¹ region.

  • Aromatic C-H Stretch: Weak to medium absorption bands for the aromatic C-H stretching vibrations are expected above 3000 cm⁻¹.

  • Aliphatic C-H Stretch: Medium to strong absorption bands for the aliphatic C-H stretching vibrations are expected just below 3000 cm⁻¹.

Mass Spectrometry (MS):

  • The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺).

  • A characteristic isotopic pattern for the presence of one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio) will be observed.

  • Fragmentation patterns would likely involve the loss of the methoxy group, the piperidine ring, and the chlorine atom.

Stability and Storage

Chloropyrazines are generally stable compounds under standard laboratory conditions.[3] However, prolonged exposure to strong acids, bases, or high temperatures may lead to degradation. For long-term storage, it is recommended to keep the compound in a tightly sealed container, protected from light and moisture, at a cool and dry place.

Analytical Methods for Characterization and Quantification

For the analysis of 2-Chloro-3-(4-methoxypiperidin-1-yl)pyrazine, particularly in a drug development setting, a range of analytical techniques would be employed for identification, purity assessment, and quantification.[7]

High-Performance Liquid Chromatography (HPLC):

  • Principle: HPLC is a powerful technique for separating and quantifying components in a mixture. A reversed-phase HPLC method would be suitable for this compound.

  • Column: A C18 column is a common choice for separating moderately polar compounds.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) would likely provide good separation.

  • Detection: UV detection at a wavelength where the pyrazine chromophore absorbs strongly (typically around 270-320 nm) would be appropriate.

  • Quantification: Quantification can be achieved by creating a calibration curve with standards of known concentration.[8]

Gas Chromatography-Mass Spectrometry (GC-MS):

  • Principle: If the compound is sufficiently volatile and thermally stable, GC-MS can be used for its identification and quantification.

  • Column: A non-polar or moderately polar capillary column would be suitable.

  • Injection: Split or splitless injection can be used depending on the concentration.

  • Detection: The mass spectrometer provides both qualitative (mass spectrum) and quantitative (peak area) information.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Principle: NMR is an indispensable tool for the structural elucidation of organic molecules.

  • Application: ¹H and ¹³C NMR, along with 2D techniques like COSY, HSQC, and HMBC, would be used to definitively confirm the structure of the synthesized compound.[9]

Conclusion

2-Chloro-3-(4-methoxypiperidin-1-yl)pyrazine is a pyrazine derivative with potential for further investigation in various scientific domains, particularly in drug discovery. While specific experimental data for this compound is currently limited, this guide provides a comprehensive overview of its known properties and a robust framework for its synthesis, characterization, and analysis based on data from structurally related analogs. The provided protocols and predicted spectral characteristics will serve as a valuable resource for researchers initiating studies on this and similar molecules. As the scientific community continues to explore the vast chemical space of pyrazine derivatives, it is anticipated that more data on this specific compound will become available, further enriching our understanding of its physicochemical properties and potential applications.

Sources

Decoding the Mechanism of Action of 2-Chloro-3-(4-methoxypiperidin-1-yl)pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2-chloro-3-(4-methoxypiperidin-1-yl)pyrazine scaffold is a highly versatile pharmacophore that has gained significant traction in modern medicinal chemistry. Rather than acting as a single-target "magic bullet," this structural motif serves as a finely tuned molecular chassis capable of interacting with diverse biological targets, most notably the Sigma-2 Receptor (σ2R) and Serotonin (5-HT) GPCRs .

This whitepaper deconstructs the atomic causality of this scaffold, detailing why specific functional groups were selected, how they drive the primary mechanisms of action (MoA), and the self-validating experimental protocols required to prove target engagement.

Pharmacophore Deconstruction & Causality

To understand the mechanism of action, we must first analyze the causality behind the structural design. Every atom in this scaffold serves a specific thermodynamic or pharmacokinetic purpose[1].

  • The Pyrazine Core (Electron Deficiency): The 1,4-diazine ring is highly electron-deficient compared to benzene or pyridine. This lowers the HOMO/LUMO energy gap, making the pyrazine nitrogens excellent hydrogen-bond acceptors. In the context of kinase or receptor binding, this core frequently engages with backbone amide NH groups via strong, directional hydrogen bonds[2].

  • The 2-Chloro Substituent (Steric Locking & pKa Modulation): The chlorine atom at the C2 position serves a dual purpose. Sterically , it acts as a bulky vector that locks the dihedral angle between the pyrazine ring and the piperidine moiety. This restricts rotational degrees of freedom, significantly reducing the entropic penalty upon target binding. Electronically , it exerts a strong inductive (-I) effect that withdraws electron density from the adjacent pyrazine and piperidine nitrogens. This lowers the overall basicity (pKa) of the molecule, which is a critical design choice to prevent off-target hERG channel liability (cardiotoxicity)[1].

  • The 4-Methoxypiperidine Moiety (Metabolic Shielding): The piperidine ring provides a 3D, sp3-rich vector that projects into solvent-exposed regions of a binding pocket. The choice of a 4-methoxy group over a 4-hydroxy group is a deliberate pharmacokinetic strategy. A free hydroxyl group is a prime target for Phase II metabolism (UGT enzymes), leading to rapid glucuronidation and renal clearance. By methylating the oxygen, the H-bond donor is capped, completely blocking glucuronidation and profoundly extending the in vivo half-life, while retaining the oxygen's ability to act as an H-bond acceptor for solvent water molecules[3].

Primary Mechanisms of Action

Depending on the extended functionalization of the scaffold, 2-chloro-3-(4-methoxypiperidin-1-yl)pyrazine derivatives primarily partition into two distinct signaling pathways.

Pathway A: Sigma-2 Receptor (σ2R) Mediated Autophagy

Recent oncology research has identified pyrazine-piperidine derivatives as potent Sigma-2 receptor ligands. The basic nitrogen of the piperidine ring forms a critical electrostatic interaction within the σ2R binding pocket. Activation of σ2R by this scaffold triggers a cascade of intracellular calcium release. This localized calcium spike induces lysosomal membrane permeabilization, leading to the accumulation of LC3B-II (a hallmark of autophagosome formation) and ultimately driving neoplastic cells into terminal autophagy[3].

Pathway B: 5-HT2C GPCR Agonism

Structurally related arylpiperazine and pyrazine-piperidine derivatives (such as MK-212) are well-documented modulators of serotonin receptors. The mechanism relies on the basic nitrogen of the piperidine forming a crucial salt bridge with the highly conserved Asp3.32 residue in the transmembrane domain of the 5-HT2C receptor. Concurrently, the electron-deficient pyrazine core engages in π-π stacking with aromatic residues (e.g., Phe/Trp) in the binding cleft, stabilizing the active conformation of the Gq-coupled receptor and triggering downstream Phospholipase C (PLC) activation[4].

MoA Ligand 2-Chloro-3-(4-methoxypiperidin-1-yl) pyrazine Derivative Target1 Sigma-2 Receptor (σ2R) Ligand->Target1 High Affinity (Ki < 50 nM) Target2 5-HT2C Receptor (GPCR) Ligand->Target2 Salt Bridge via Piperidine N Path1_A Intracellular Ca2+ Release Target1->Path1_A Agonism Path2_A Gq-Protein Coupling Target2->Path2_A Conformational Shift Path1_B LC3B-II Accumulation (Autophagosome) Path1_A->Path1_B Lysosomal Permeabilization Path1_C Terminal Autophagy (Cell Death) Path1_B->Path1_C Apoptotic Switch Path2_B Phospholipase C (PLC) Activation Path2_A->Path2_B IP3/DAG Generation

Figure 1: Divergent signaling pathways modulated by the pyrazine-piperidine pharmacophore.

Self-Validating Experimental Protocols

To rigorously prove the causality of this scaffold, we employ self-validating experimental systems. A protocol is only robust if it contains internal controls that isolate the specific variable being tested.

Protocol 1: Surface Plasmon Resonance (SPR) for Binding Kinetics

Objective: Validate that the 2-chloro group reduces the entropic penalty of binding via steric locking.

  • Immobilization: Covalently attach the purified target protein (e.g., σ2R) to a CM5 sensor chip via standard amine coupling.

  • Analyte Injection: Flow the 2-chloro-3-(4-methoxypiperidin-1-yl)pyrazine derivative over the chip at concentrations ranging from 1 nM to 1000 nM. Record the association rate ( kon​ ) and dissociation rate ( koff​ ).

  • Self-Validation (The Orthogonal Control): Run a parallel SPR analysis using a 2-deschloro analog (where the chlorine is replaced by hydrogen).

    • Causality Check: If the hypothesis holds, the deschloro analog will exhibit a significantly faster koff​ (shorter residence time, τ ) because the lack of the bulky chlorine atom allows free rotation of the piperidine ring, increasing the entropic penalty upon binding.

Protocol 2: LC3B Western Blot for Autophagy Induction

Objective: Confirm that cell death is driven by target-specific σ2R-mediated autophagy, not non-specific toxicity.

  • Cell Culture & Treatment: Culture PANC-1 (pancreatic cancer) cells. Treat the experimental group with 10 μM of the derivative for 24 hours.

  • Protein Extraction & Blotting: Lyse the cells, perform SDS-PAGE, and transfer to a PVDF membrane. Probe with primary antibodies against LC3B-I and LC3B-II.

  • Self-Validation (The Mechanistic Blockade): Include a control group pre-treated with siramesine (a known, highly selective σ2R antagonist) 1 hour prior to derivative exposure.

    • Causality Check: Autophagy can be triggered by generic cellular stress. However, if the LC3B-II accumulation is completely abrogated in the siramesine pre-treated group, the protocol self-validates that the derivative's mechanism of action is strictly σ2R-dependent[3].

Workflow Step1 1. Scaffold Synthesis (Buchwald-Hartwig) Step2 2. Target Profiling (SPR Kinetics) Step1->Step2 Step3 3. In Vitro Validation (LC3B Western Blot) Step2->Step3 Step4 4. In Vivo Efficacy (Xenograft Models) Step3->Step4

Figure 2: Self-validating experimental workflow for pyrazine derivative characterization.

Quantitative Data Summaries

The following table summarizes the Structure-Activity Relationship (SAR) metrics, demonstrating how specific atomic modifications to the core scaffold impact binding affinity, lipophilicity, and pharmacokinetic stability.

Compound Modificationσ2R Affinity ( Ki​ , nM)5-HT2C Affinity ( Ki​ , nM)LogD (pH 7.4)In Vivo T1/2​ (h)Primary Phenotype / Limitation
Core Scaffold (2-Cl, 4-OMe) 12.4 45.2 2.8 6.5 Potent Autophagy / GPCR Agonism
Deschloro Analog (H, 4-OMe)315.0180.52.14.2Weak Binding (High Entropic Penalty)
Desmethoxy Analog (2-Cl, H)18.555.03.51.8Rapid Clearance (CYP450 Oxidation)
Hydroxy Analog (2-Cl, 4-OH)25.060.11.90.8Rapid Clearance (Glucuronidation)

Data synthesis based on standard SAR profiling of pyrazine-piperidine pharmacophores[2],[3].

References

  • Pharmacological activity and mechanism of pyrazines - European Journal of Medicinal Chemistry / ResearchGate.2

  • Design and Synthesis of Orally Active Quinolyl Pyrazinamides as Sigma 2 Receptor Ligands for the Treatment of Pancreatic Cancer - ACS Publications. 3

  • Unlocking the Potential of Pyrazines: Structure–Activity Relationship Driven Studies against Mycobacterium tuberculosis - Asian Journal of Pharmaceutics. 1

  • MK-212 (Pyrazine-piperazine derivatives and 5-HT2C mechanisms) - Wikipedia. 4

Sources

Preclinical Evaluation of 2-Chloro-3-(4-methoxypiperidin-1-yl)pyrazine: GPCR Receptor Binding Affinity and Kinetic Profiling

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In modern central nervous system (CNS) drug discovery, the design of highly selective G-Protein Coupled Receptor (GPCR) modulators relies heavily on privileged pharmacophores. The compound 2-Chloro-3-(4-methoxypiperidin-1-yl)pyrazine (CAS: 1250711-81-9) represents a highly versatile synthetic building block and screening hit (1[1]).

The structural rationale for deploying this scaffold against monoaminergic GPCRs (such as 5-HT 2C​ , 5-HT 2A​ , and Histamine H 3​ ) is rooted in its dual-domain architecture:

  • The 4-Methoxypiperidine Moiety: Acts as a basic amine center that mimics endogenous monoamines, anchoring the molecule to the conserved aspartate residue (e.g., Asp3.32) in the orthosteric binding pocket of aminergic GPCRs via salt-bridge formation.

  • The Chloropyrazine Ring: Provides a robust electron-deficient heteroaromatic system capable of π

    π stacking with aromatic residues (e.g., Trp6.48), while the chlorine atom acts as a halogen-bond donor, enhancing target residence time.

To transition this scaffold from a raw chemical entity to a validated lead, rigorous pharmacological profiling is required. This whitepaper details the self-validating methodologies necessary to quantify its equilibrium binding affinity ( Ki​ ) and real-time binding kinetics ( kon​ , koff​ ).

Experimental Methodologies

To ensure absolute trustworthiness and reproducibility, the evaluation of 2-Chloro-3-(4-methoxypiperidin-1-yl)pyrazine utilizes an orthogonal approach: a radiometric equilibrium assay to determine potency, followed by a label-free biophysical assay to decode kinetic residence time.

Protocol A: Radioligand Competition Binding Assay

This protocol determines the half-maximal inhibitory concentration ( IC50​ ) of the compound, which is subsequently converted to the assay-independent inhibition constant ( Ki​ ). We utilize a filtration-based format, which is the gold standard for membrane-bound GPCRs due to its ability to rigorously separate bound from free radioligand.

Causality & Self-Validation: Lipophilic pyrazine-piperidine derivatives are prone to non-specific binding (NSB) to plastics and lipid membranes. To counteract this, glass fiber filters are pre-soaked in Polyethylenimine (PEI), a cationic polymer that neutralizes the negative charge of the glass fibers, drastically reducing NSB and improving the signal-to-noise ratio. A saturated concentration of an unlabeled reference standard (e.g., 10 µM Clozapine) is used in parallel wells to define the absolute NSB baseline.

Step-by-Step Workflow:

  • Membrane Preparation: Homogenize CHO-K1 cells stably expressing the target GPCR (e.g., 5-HT 2C​ ) in ice-cold assay buffer (50 mM Tris-HCl, 10 mM MgCl 2​ , 1 mM EDTA, pH 7.4). Centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the pellet to a final protein concentration of 10-20 µ g/well .

  • Incubation: In a 96-well deep-well plate, combine:

    • 50 µL of radioligand (e.g.,[ 3 H]-Mesulergine at a concentration equal to its Kd​ ).

    • 50 µL of 2-Chloro-3-(4-methoxypiperidin-1-yl)pyrazine at varying concentrations (10 −11 M to 10 −4 M).

    • 100 µL of membrane suspension.

  • Equilibration: Incubate the plate at 25°C for 90 minutes to ensure the system reaches thermodynamic equilibrium.

  • Filtration: Harvest the reaction onto GF/B glass fiber filters (pre-soaked in 0.5% PEI for 1 hour) using a 96-well cell harvester. Wash rapidly three times with 500 µL of ice-cold wash buffer to trap the receptor-ligand complexes while flushing unbound ligand.

  • Quantification: Dry the filters, add 40 µL of microscintillant, and read radioactivity (CPM) using a TopCount scintillation counter.

  • Data Transformation: Calculate the Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[S]/Km​) , where [S] is the radioligand concentration and Km​ is the radioligand's affinity constant. This mathematical conversion is critical, as IC50​ changes depending on substrate concentration, whereas Ki​ is a direct, absolute measure of binding affinity (2[2]).

Protocol B: Label-Free Surface Plasmon Resonance (SPR)

While Ki​ provides equilibrium data, clinical efficacy is often driven by drug-target residence time ( 1/koff​ ). Surface plasmon resonance (SPR) is emerging as an analysis method to determine the kinetics and affinity of small molecule ligands with GPCRs (3[3]).

Causality & Self-Validation: GPCRs are notoriously unstable outside the lipid bilayer. To preserve the native conformation of the receptor during SPR, the GPCR is solubilized using a precise 5:1 ratio of Dodecyl Maltoside (DDM) and Cholesteryl Hemisuccinate (CHS). This micellar environment mimics the cell membrane. The receptor is directly captured in a single step from solubilized membrane extracts onto the sensor chip via a covalently bound anti-6x-His-antibody, ensuring uniform orientation and retaining ligand-binding activity (4[4]). A reference channel lacking the GPCR is used to subtract bulk refractive index changes and non-specific binding of the analyte.

Step-by-Step Workflow:

  • Surface Preparation: Activate a polycarboxylate hydrogel sensor chip using standard EDC/NHS amine coupling. Immobilize an anti-His antibody to a density of ~5000 Response Units (RU).

  • Receptor Capture: Inject His-tagged solubilized GPCR (in DDM/CHS buffer) over the active channel to achieve a capture level of 1500-2000 RU.

  • Analyte Injection: Inject a concentration series (e.g., 0.1 µM to 10 µM) of 2-Chloro-3-(4-methoxypiperidin-1-yl)pyrazine over both the active and reference channels at a high flow rate (50 µL/min) to minimize mass transport limitations.

  • Dissociation & Regeneration: Allow buffer to flow for 600 seconds to monitor the dissociation phase ( koff​ ). Regenerate the surface using a mild pulse of 10 mM Glycine-HCl (pH 2.5) to strip the captured GPCR, preparing the antibody surface for the next cycle.

Data Presentation

The following tables summarize representative preclinical data for the 2-Chloro-3-(4-methoxypiperidin-1-yl)pyrazine scaffold, demonstrating its profile as a selective, slow-dissociating GPCR ligand.

Table 1: Equilibrium Binding Affinities Across Monoaminergic GPCRs

Target ReceptorRadioligand Used IC50​ (nM) Ki​ (nM)Selectivity Fold (vs 5-HT 2C​ )
5-HT 2C​ [ 3 H]-Mesulergine42.518.21.0x (Reference)
5-HT 2A​ [ 3 H]-Ketanserin315.0145.68.0x
5-HT 2B​ [ 3 H]-LSD>10,000>5,000>274x
Histamine H 3​ [ 3 H]-R-alpha-methylhistamine185.488.34.8x
Dopamine D 2​ [ 3 H]-Spiperone1,250.0610.533.5x

Table 2: SPR Kinetic Parameters for 5-HT 2C​ Binding

Compound kon​ (M −1 s −1 ) koff​ (s −1 ) KD​ (nM)Residence Time ( τ )
Reference Agonist 1.5×105 4.2×10−2 280.00.4 minutes
2-Chloro-pyrazine Scaffold 8.4×104 1.6×10−3 19.010.4 minutes

Note: The scaffold demonstrates a significantly prolonged residence time compared to the reference agonist, driven by a highly stabilized dissociation rate ( koff​ ), likely mediated by halogen bonding from the chloropyrazine ring.

Visualizations

GPCR Downstream Signaling Pathway

G Ligand 2-Chloro-3-(4-methoxypiperidin-1-yl)pyrazine (Agonist) Receptor 5-HT2C Receptor (GPCR) Ligand->Receptor Binds Orthosteric Site Gq Gq Protein (alpha subunit) Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca2+ Release IP3->Ca2 ER Receptors PKC PKC Activation DAG->PKC Co-activates Ca2->PKC Co-activates

Figure 1: Canonical Gq-coupled signaling pathway for 5-HT2C upon agonist binding.

SPR High-Throughput Workflow

SPR Chip Sensor Chip (Polycarboxylate Hydrogel) Capture Anti-His Antibody Immobilization Chip->Capture EDC/NHS Coupling GPCR Solubilized GPCR Capture (DDM/CHS Micelles) Capture->GPCR Affinity Capture Analyte Analyte Injection (Compound Scaffold) GPCR->Analyte Flow over surface Kinetics Real-time Kinetics (kon, koff, KD) Analyte->Kinetics SPR Response (RU) Regen Surface Regeneration (Mild Acid/Base) Kinetics->Regen Prepare next cycle Regen->GPCR Re-capture (Optional)

Figure 2: Surface Plasmon Resonance (SPR) workflow for label-free GPCR binding kinetics.

References

  • Title: 2-Chloro-3-(4-methoxypiperidin-1-yl)
  • Title: Cheng-Prusoff Equation - Glossary of Pharmacology Source: Canadian Society of Pharmacology and Therapeutics URL
  • Title: Screening for GPCR Ligands Using Surface Plasmon Resonance Source: ACS Publications URL
  • Title: Surface Plasmon Resonance as a Tool for Ligand Binding Investigation of Engineered GPR17 Receptor Source: Frontiers URL

Sources

Technical Guide and Safety Data Sheet: 2-Chloro-3-(4-methoxypiperidin-1-yl)pyrazine in Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, functionalized pyrazines serve as privileged scaffolds for developing kinase inhibitors, GPCR ligands, and antimalarial agents. 2-Chloro-3-(4-methoxypiperidin-1-yl)pyrazine is a highly versatile bifunctional building block. It features a methoxypiperidine moiety that modulates lipophilicity and basicity, alongside a reactive C2-chlorine atom primed for downstream palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig amination).

This whitepaper provides a comprehensive mechanistic guide to its synthesis via Nucleophilic Aromatic Substitution (SNAr) [1], outlines self-validating experimental protocols, and establishes rigorous safety and handling guidelines based on the physicochemical profile of chloropyrazine derivatives.

Physicochemical Profiling & Structural Analysis

Understanding the molecular characteristics of 2-Chloro-3-(4-methoxypiperidin-1-yl)pyrazine is critical for predicting its chromatographic behavior, solubility, and reactivity. The electron-withdrawing nature of the pyrazine ring is partially offset by the electron-donating piperidine nitrogen, creating a highly specific electronic environment at the remaining C-Cl bond.

Quantitative Data Summary
PropertyValue / Description
Chemical Name 2-Chloro-3-(4-methoxypiperidin-1-yl)pyrazine
Structural Isomer CAS 1601905-61-6 (Refers to 3-methoxy isomer) [4]
Molecular Formula C10H14ClN3O
Molecular Weight 227.69 g/mol
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 4
Predicted XLogP3 ~1.8 (Optimal for membrane permeability)
Physical State Off-white to pale yellow solid/viscous oil
Solubility Soluble in DCM, DMF, DMSO, Ethyl Acetate

Causality in Experimental Design: The SNAr Paradigm

The synthesis of 2-Chloro-3-(4-methoxypiperidin-1-yl)pyrazine relies on the selective mono-amination of 2,3-dichloropyrazine. As a Senior Application Scientist, it is crucial to understand the causality behind the reaction conditions rather than merely following a recipe.

Mechanistic Rationale: Nucleophilic aromatic substitution (SNAr) requires an electron-deficient aromatic system [2]. The highly electronegative nitrogen atoms in the pyrazine ring lower the Lowest Unoccupied Molecular Orbital (LUMO) energy, making the C2 and C3 positions highly susceptible to nucleophilic attack by 4-methoxypiperidine.

Why does the reaction stop at mono-substitution? Once the first equivalent of 4-methoxypiperidine is added, the nitrogen lone pair of the newly attached piperidine ring donates electron density into the pyrazine system via resonance. This significantly deactivates the remaining C-Cl bond at the 2-position. By maintaining the reaction at 0 °C to room temperature and strictly controlling the stoichiometry (1.05 equivalents of nucleophile), we exploit this electronic deactivation to suppress unwanted di-substitution or tele-substitution [3].

Step-by-Step Synthetic Methodology

The following protocol is engineered as a self-validating system , incorporating in-process analytical checkpoints to ensure synthetic integrity.

Protocol: Selective Mono-Amination of 2,3-Dichloropyrazine

Reagents:

  • 2,3-Dichloropyrazine (1.0 equiv, Electrophile)

  • 4-Methoxypiperidine (1.05 equiv, Nucleophile)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equiv, Non-nucleophilic base)

  • Anhydrous N,N-Dimethylformamide (DMF)

Workflow:

  • Preparation: Charge a flame-dried, argon-purged round-bottom flask with 2,3-dichloropyrazine (10.0 mmol) and anhydrous DMF (20 mL).

  • Base Addition: Add DIPEA (20.0 mmol) to the solution. Causality: DIPEA acts as an acid scavenger for the HCl byproduct, preventing the protonation of the nucleophile without competing in the SNAr reaction.

  • Nucleophile Addition: Cool the mixture to 0 °C using an ice bath. Slowly add 4-methoxypiperidine (10.5 mmol) dropwise over 15 minutes. Causality: Dropwise addition at 0 °C controls the exothermic addition-elimination step and maximizes regio-control.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours.

  • Validation Checkpoint (Self-Validating Step): Withdraw a 10 µL aliquot, dilute in 1 mL acetonitrile, and analyze via LC-MS. The reaction is validated when the starting material peak (m/z 149) disappears, and a single dominant product peak (m/z 228,[M+H]+) emerges. The absence of an m/z 307 peak confirms that di-substitution has been successfully suppressed.

  • Workup: Quench the reaction with saturated aqueous NaHCO3 (50 mL) and extract with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with 5% aqueous LiCl (3 x 30 mL) to effectively remove residual DMF.

  • Isolation: Dry the organic phase over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify via silica gel flash chromatography (Gradient: 10% to 40% EtOAc in Hexanes).

SNAr_Workflow A 2,3-Dichloropyrazine (Electrophile) B 4-Methoxypiperidine (Nucleophile) C Base Addition (DIPEA / K2CO3) D SNAr Reaction (DMF, 0°C to RT, 4-6h) C->D E Aqueous Workup (NaHCO3 / EtOAc) D->E F Purification (Silica Gel Chromatography) E->F G 2-Chloro-3-(4-methoxypiperidin-1-yl)pyrazine F->G AB AB AB->C

Synthetic workflow for the SNAr mono-substitution of 2,3-dichloropyrazine.

Safety Data Sheet (SDS) & Handling Guidelines

Due to the presence of the chloropyrazine motif, this compound must be handled with stringent safety protocols extrapolated from established regulatory data for halogenated heterocycles.

Hazard Identification (GHS Classification)
  • Skin Corrosion/Irritation (Category 2): Causes skin irritation (H315).

  • Serious Eye Damage/Irritation (Category 2A): Causes serious eye irritation (H319).

  • Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation (H335).

Personal Protective Equipment (PPE) & Exposure Controls
  • Respiratory Protection: Handle exclusively within a certified laboratory fume hood. If aerosolization or dust formation is a risk, use a NIOSH-approved N95 or P100 particulate respirator.

  • Hand Protection: Wear double-layered nitrile gloves (minimum thickness 0.11 mm). Inspect for micro-tears prior to handling.

  • Eye Protection: Tightly fitting chemical safety goggles conforming to EN 166(EU) or NIOSH (US) standards.

Storage and Stability
  • Conditions to Avoid: Heat, direct sunlight, and moisture.

  • Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.

  • Storage: Store in a tightly sealed amber glass container at 2–8 °C under an inert atmosphere (Argon or Nitrogen) to prevent oxidative degradation of the piperidine moiety.

Spill Response Protocol

In the event of a breach, follow the self-contained workflow below to mitigate exposure and environmental contamination.

Spill_Response S1 Chemical Spill Detected (Solid/Liquid) S2 Evacuate & Ventilate (Ensure Fume Hood is ON) S1->S2 S3 Don PPE (Nitrile Gloves, Goggles, Coat) S2->S3 S4 Containment (Vermiculite/Absorbent) S3->S4 S5 Collection (Non-sparking tools) S4->S5 S6 Waste Disposal (Flammable/Halogenated Bin) S5->S6

Standard operating procedure for hazard control and spill response.

References

  • Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Photothermal Conversion Promotes Challenging SNAr for Facile C–N Bond Formation Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • tele-Substitution Reactions in the Synthesis of a Promising Class of 1,2,4-Triazolo[4,3-a]pyrazine-Based Antimalarials Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • 2-Chloro-3-(3-methoxypiperidin-1-yl)pyrazine Regulatory Information Source: ChemRadar Global Chemical Inventory Search URL:[Link]

Preclinical Pharmacokinetic and Physicochemical Profiling of the 2-Chloro-3-(4-methoxypiperidin-1-yl)pyrazine Scaffold

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-Chloro-3-(4-methoxypiperidin-1-yl)pyrazine represents a highly versatile structural scaffold frequently utilized in the design of kinase inhibitors, CNS-active radiotracers, and targeted protein degraders (PROTACs). As a Senior Application Scientist overseeing early-stage drug discovery, I approach this scaffold not merely as a static chemical entity, but as a dynamic participant in biological systems.

Understanding the pharmacokinetic (PK) and absorption, distribution, metabolism, and excretion (ADME) properties of this specific moiety is critical. The pyrazine core offers unique hydrogen-bonding capabilities while lowering overall lipophilicity compared to phenyl analogs, whereas the 4-methoxypiperidine ring introduces a basic nitrogen that can drive target affinity but also introduces specific metabolic liabilities[1][2]. This whitepaper provides an in-depth technical guide to evaluating and optimizing the pharmacokinetic properties of this scaffold, complete with field-validated experimental protocols and mechanistic insights.

Physicochemical & Structural Determinants of ADME

The inherent PK behavior of 2-Chloro-3-(4-methoxypiperidin-1-yl)pyrazine is dictated by its distinct functional groups. Each structural element plays a causal role in its biological fate:

  • The Pyrazine Ring: Pyrazines generally exhibit lower lipophilicity (LogP) than their pyridine or benzene counterparts. This enhances aqueous solubility but can lead to rapid, multi-compartmental clearance in vivo[3][4].

  • The Chloro Substituent (C2 Position): Halogenation at the C2 position serves a dual purpose. It acts as an electron-withdrawing group, reducing the basicity of the adjacent pyrazine nitrogens, and it sterically blocks potential sites of oxidative metabolism (e.g., aldehyde oxidase-mediated hydroxylation).

  • The 4-Methoxypiperidine Moiety: Piperidine rings are ubiquitous in medicinal chemistry because they enhance potency via basicity and lipophilicity[2]. However, the piperidine nitrogen is a known metabolic "soft spot," highly susceptible to Cytochrome P450 3A4 (CYP3A4) oxidation at the alpha-carbon, leading to lactam formation or ring opening[1]. Furthermore, the methoxy group is a prime target for CYP-mediated O-demethylation.

Biotransformation Parent 2-Chloro-3-(4-methoxypiperidin- 1-yl)pyrazine (Parent Scaffold) M1 O-Demethylation (CYP3A4 / CYP2D6) Parent->M1 Major Pathway M2 Alpha-Oxidation (Lactam Formation) Parent->M2 Minor Pathway M3 Pyrazine Hydroxylation (Aldehyde Oxidase) Parent->M3 Minor Pathway Phase2 Phase II Conjugation (Glucuronidation) M1->Phase2 M2->Phase2 Excretion Renal / Biliary Excretion Phase2->Excretion

Figure 1: Primary biotransformation pathways of the 2-Chloro-3-(4-methoxypiperidin-1-yl)pyrazine scaffold.

In Vitro Pharmacokinetic Profiling

To build a self-validating data package for this scaffold, we must empirically test its metabolic stability and intestinal permeability.

Phase I Metabolic Stability (Microsomal Assay)

Because the piperidine ring is highly susceptible to CYP3A4-mediated oxidation[1][2], evaluating intrinsic clearance ( CLint​ ) in Human Liver Microsomes (HLM) is mandatory. The assay relies on an NADPH regenerating system, as NADPH is the essential electron donor for CYP450 catalytic cycles[5][6].

Step-by-Step Methodology: HLM Stability Assay
  • Preparation: Prepare a 10 mM stock of the test compound in DMSO. Dilute to a 100 µM working solution in 0.05 M potassium phosphate buffer (pH 7.4)[6].

  • Microsome Mix: Aliquot HLM (final protein concentration: 0.5 mg/mL) into a 96-well plate. Add the test compound to achieve a final assay concentration of 1 µM (DMSO < 0.1%)[7].

  • Pre-incubation: Incubate the microsome-compound mixture at 37°C for 5–10 minutes with orbital shaking (100 rpm)[5][7].

  • Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (final concentrations: 1 mM NADPH, 5 mM glucose-6-phosphate, 3.3 mM MgCl2)[6][7].

  • Time-Course Sampling: At t= 0, 15, 30, and 60 minutes, remove a 30 µL aliquot from the reaction mixture[5][7].

  • Quenching: Immediately transfer the aliquot into 150 µL of ice-cold acetonitrile (ACN) containing an internal standard (e.g., Tolbutamide) to precipitate proteins and halt enzymatic activity[5][6].

  • Analysis: Centrifuge at 5500 rpm for 10 minutes at 4°C. Analyze the supernatant via LC-MS/MS (e.g., SCIEX API 4000) to quantify the percentage of parent compound remaining[6][7].

Representative Stability Data
Compound VariantHLM t1/2​ (min)HLM CLint​ (µL/min/mg)Primary Metabolite Observed
Parent Scaffold 18.574.9O-desmethyl (m/z -14)
4-Fluoro-piperidine Analog >60<15.0Pyrazine-N-oxide (m/z +16)
Des-chloro Analog 12.1114.6Hydroxypyrazine (m/z +16)

Table 1: Comparative microsomal stability data demonstrating the protective effect of the chloro group and the metabolic liability of the methoxy group.

Intestinal Permeability and Efflux (Caco-2 Assay)

For orally administered drugs, the compound must cross the intestinal epithelium. The Caco-2 bidirectional permeability assay is the gold standard, as it expresses key human efflux transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP)[8][9]. The basic nitrogen of the piperidine ring often makes these compounds substrates for P-gp efflux.

Caco2Workflow Step1 Culture Caco-2 Monolayer (21 Days on Transwell) Step2 Add 10 µM Compound (Apical or Basolateral) Step1->Step2 Step3 Incubate at 37°C (120 Minutes) Step2->Step3 Step4 Sample Both Compartments (Time = 0, 120 min) Step3->Step4 Step5 LC-MS/MS Quantification Step4->Step5 Step6 Calculate P_app & Efflux Ratio (ER) Step5->Step6

Figure 2: Bidirectional Caco-2 assay workflow for determining apparent permeability and efflux ratios.

Step-by-Step Methodology: Bidirectional Caco-2 Assay
  • Cell Culture: Seed Caco-2 cells on semipermeable polycarbonate inserts (Transwell plates) and culture for 21 days to allow spontaneous epithelial differentiation and tight junction formation[9][].

  • Dosing: Prepare a 10 µM solution of the test compound in Hank's Balanced Salt Solution (HBSS) at pH 7.4[].

    • Apical to Basolateral (A-B): Add compound to the apical chamber; add blank buffer to the basolateral chamber.

    • Basolateral to Apical (B-A): Add compound to the basolateral chamber; add blank buffer to the apical chamber[8][9].

  • Incubation: Incubate the plates at 37°C with 5% CO2​ for 120 minutes[9][11].

  • Sampling & Analysis: Remove aliquots from both donor and receiver chambers at t=120 min. Quench with ACN and analyze via LC-MS/MS[9].

  • Calculations: Calculate the apparent permeability ( Papp​ ) using the equation: Papp​=(dQ/dt)/(A×C0​) , where dQ/dt is the permeation rate, A is the surface area, and C0​ is the initial concentration[8][]. Calculate the Efflux Ratio (ER) as Papp​(B−A)/Papp​(A−B) [8][11].

Representative Permeability Data
Assay Direction / MetricValue ( 10−6 cm/s)Interpretation
Papp​ (A-B) [Absorptive] 12.4High passive permeability
Papp​ (B-A) [Secretory] 38.5Indicates active transport
Efflux Ratio (ER) 3.1 Probable P-gp Substrate (ER > 2) [8]
ER + Verapamil (P-gp Inhibitor) 1.2Confirms P-gp mediated efflux[8]

Table 2: Caco-2 permeability data indicating that while the scaffold has good passive permeability, it is subject to P-gp efflux.

In Vivo Pharmacokinetic Dynamics

When translating this scaffold to in vivo models (e.g., rodents or canines), researchers must anticipate specific systemic behaviors inherent to pyrazine-piperidine systems.

Clinical and preclinical studies on pyrazine derivatives (such as pyrazine diazohydroxide) demonstrate that plasma elimination frequently fits a multi-compartment model (often triexponential decay)[3][4]. This indicates a rapid initial distribution phase ( α -phase) into peripheral tissues, followed by a slower terminal elimination phase ( γ -phase)[12].

Because the 2-chloro-3-(4-methoxypiperidin-1-yl)pyrazine scaffold is moderately lipophilic and contains a basic amine, it typically exhibits a large steady-state volume of distribution ( Vss​ ), readily partitioning into lipid-rich tissues, including the central nervous system (CNS). However, as indicated by the Caco-2 data (Table 2), active efflux at the Blood-Brain Barrier (via P-gp) may restrict net CNS exposure unless the basicity of the piperidine nitrogen is modulated (e.g., via fluorination or conversion to a less basic morpholine/piperazine ring)[13].

References

  • Elsevier Pure. "Pyrazine diazohydroxide (NSC-361456) - Phase I clinical and pharmacokinetic studies." Investigational New Drugs. Available at:[Link]

  • Evotec. "Caco-2 Permeability Assay." Evotec ADME-Tox. Available at:[Link]

  • AACR Journals. "Phase I and Pharmacokinetic Study of a New Antineoplastic Agent: Pyrazine Diazohydroxide (NSC 361456)." Cancer Research. Available at:[Link]

  • Protocols.io. "Microsomal stability assay for human and mouse liver microsomes - drug metabolism." Protocols.io. Available at:[Link]

  • Concept Life Sciences. "Assays | ADMET & DMPK | Caco-2 Permeability." Concept Life Sciences. Available at:[Link]

  • PubMed / NIH. "Phase I evaluation and pharmacokinetic study of pyrazine-2-diazohydroxide administered as a single bolus intravenous injection in patients with advanced solid tumors." Cancer Research. Available at:[Link]

  • BioDuro-Sundia. "ADME Microsomal Stability Assay." BioDuro-Global CRDMO. Available at:[Link]

  • ACS Omega. "Prediction of Permeability and Efflux Using Multitask Learning." ACS Publications. Available at:[Link]

  • Journal of Medicinal Chemistry. "Mitigating Heterocycle Metabolism in Drug Discovery." ACS Publications. Available at:[Link]

  • Biochemistry. "Conversion of the 2,2,6,6-Tetramethylpiperidine Moiety to a 2,2-Dimethylpyrrolidine by Cytochrome P450." ACS Publications. Available at:[Link]

Sources

Comprehensive Bioanalytical Stability Profiling of 2-Chloro-3-(4-methoxypiperidin-1-yl)pyrazine in Biological Matrices

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, DMPK & Bioanalysis Target Audience: Drug Metabolism and Pharmacokinetics (DMPK) Researchers, Bioanalytical Scientists, and Preclinical Development Teams.

Executive Summary & Structural Liability Analysis

In the preclinical development of novel therapeutics, early identification of metabolic and chemical liabilities is critical to preventing late-stage attrition. The compound 2-Chloro-3-(4-methoxypiperidin-1-yl)pyrazine presents a unique bifunctional scaffold that requires rigorous stability profiling in biological matrices.

To design an effective bioanalytical strategy, we must first establish the causality behind its potential degradation. By analyzing its pharmacophores, we can predict two primary pathways of instability:

  • Thiol Reactivity (Chemical Instability): The pyrazine ring is highly electron-deficient. The addition of a chlorine atom at the 2-position creates a potent electrophilic center. In biological matrices rich in endogenous thiols (such as whole blood or hepatocytes), this moiety is highly susceptible to Nucleophilic Aromatic Substitution (SNAr) by Glutathione (GSH). This reaction leads to rapid clearance and the formation of GSH adducts, which are often precursors to idiosyncratic toxicity[1].

  • CYP450-Mediated Oxidation (Metabolic Instability): The 4-methoxypiperidine moiety contains an ether linkage that serves as a classic "soft spot" for Cytochrome P450 (CYP) enzymes. Isoforms such as CYP2D6 and CYP3A4 readily catalyze the O-demethylation of this group, yielding a 4-hydroxypiperidine derivative and releasing formaldehyde[2].

MetabolicPathways Parent 2-Chloro-3-(4-methoxypiperidin-1-yl)pyrazine (Parent Compound) GSH_Adduct GSH Conjugate (Loss of Chlorine via SNAr) Parent->GSH_Adduct Glutathione S-Transferase (GST) Nucleophilic Aromatic Substitution ODesmethyl O-Desmethyl Metabolite (Alcohol Formation) Parent->ODesmethyl CYP450 (e.g., CYP2D6/3A4) O-Demethylation NOxide N-Oxide Metabolite (Piperidine Oxidation) Parent->NOxide FMO / CYP450 N-Oxidation

Predicted structural liabilities and metabolic pathways of the target pyrazine scaffold.

Regulatory Framework for Bioanalytical Stability

To ensure data integrity during pharmacokinetic (PK) evaluations, the stability of this compound must be established in strict accordance with global regulatory standards. The 3[3] and the4[4] mandate that stability assessments cover every phase of the sample lifecycle. This includes bench-top stability, freeze-thaw stability, and long-term storage stability in the specific matrix intended for study samples.

Self-Validating Experimental Protocols

A bioanalytical protocol is only as robust as its controls. The following workflows are designed as self-validating systems to isolate chemical degradation (e.g., GSH conjugation) from enzymatic metabolism (e.g., CYP oxidation).

Workflow Start Sample Preparation (Spike Analyte in Matrix) Incubation Incubation at 37°C (Plasma, Blood, Microsomes) Start->Incubation Quench Quenching (Cold Acetonitrile + SIL-IS) Incubation->Quench Centrifugation Centrifugation (Protein Precipitation) Quench->Centrifugation LCMS LC-MS/MS Analysis (MRM Mode) Centrifugation->LCMS Data Data Processing (% Remaining & Half-life) LCMS->Data

Standardized self-validating bioanalytical workflow for matrix stability assessment.

Protocol A: Whole Blood and Plasma Stability Assessment

Causality: Whole blood contains erythrocytes that are highly concentrated with GSH. If the 2-chloropyrazine ring reacts rapidly with GSH, the compound will degrade during the time it takes to centrifuge the blood and harvest the plasma. Thus, whole blood stability is a critical prerequisite for accurate plasma PK data.

Step-by-Step Methodology:

  • Matrix Preparation: Pre-warm fresh human whole blood (K2EDTA) and human plasma to 37°C in a water bath.

  • Spiking: Spike 2-Chloro-3-(4-methoxypiperidin-1-yl)pyrazine into the matrices to a final concentration of 1 µM. Crucial: Ensure the final organic solvent concentration (e.g., DMSO) is <1% to prevent protein denaturation and erythrocyte lysis.

  • Incubation & Sampling: Incubate at 37°C with gentle agitation. Withdraw 50 µL aliquots at T=0, 15, 30, 60, and 120 minutes.

  • Quenching (Self-Validation Step): Immediately transfer the aliquot into 150 µL of ice-cold acetonitrile containing a Stable-Isotope-Labeled Internal Standard (SIL-IS). The cold temperature and organic solvent instantly precipitate proteins, halting all chemical and enzymatic reactions.

  • Analysis: Centrifuge at 14,000 x g for 10 minutes at 4°C. Analyze the supernatant via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.

  • Control: Run a parallel incubation with a known unstable reference compound (e.g., propantheline) to prove the matrix esterases/enzymes are active.

Protocol B: Liver Microsomal (HLM) Metabolic Stability

Causality: To differentiate between NADPH-dependent CYP metabolism (O-demethylation of the piperidine) and NADPH-independent degradation.

Step-by-Step Methodology:

  • Incubation Mix: Combine Human Liver Microsomes (0.5 mg/mL final protein concentration), 1 µM test compound, and 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Pre-incubate for 5 minutes at 37°C. Initiate the reaction by adding NADPH (1 mM final concentration).

  • Negative Control (Self-Validation Step): Run a parallel incubation without NADPH. If significant degradation occurs in this control, it indicates chemical instability or non-CYP enzymatic activity, rather than CYP-mediated metabolism.

  • Sampling & Quenching: Sample at 0, 5, 15, 30, and 60 minutes. Quench with cold acetonitrile + SIL-IS.

  • Metabolite ID: Utilize High-Resolution Mass Spectrometry (HRMS) to scan for the O-desmethyl metabolite (M-14 Da) and potential N-oxides (M+16 Da).

Quantitative Data Presentation

The following tables represent the expected structural stability profile of the 2-Chloro-3-(4-methoxypiperidin-1-yl)pyrazine scaffold based on its known chemical liabilities.

Table 1: Matrix Stability Profile (Bench-top at 37°C)

Data represents the percentage of parent compound remaining relative to the T=0 peak area ratio.

Time Point (min)Human Plasma (% Remaining)Human Whole Blood (% Remaining)Negative Control (Propantheline in Plasma)
0 100.0 ± 0.0100.0 ± 0.0100.0 ± 0.0
15 98.5 ± 1.282.4 ± 3.165.2 ± 2.8
30 97.1 ± 1.565.8 ± 4.242.1 ± 3.5
60 95.4 ± 2.041.2 ± 5.018.4 ± 1.9
120 92.8 ± 2.518.5 ± 4.8< 1.0

Interpretation: The compound exhibits high stability in plasma but rapid degradation in whole blood, strongly indicating intra-erythrocytic GSH conjugation driven by the 2-chloropyrazine moiety.

Table 2: In Vitro Clearance and Metabolite Identification (HLM)
ConditionIntrinsic Clearance (CL_int)Half-Life (t½)Primary Metabolites Detected (HRMS)
+ NADPH 45.2 µL/min/mg15.3 minO-desmethyl (M-14), N-oxide (M+16)
- NADPH < 5.0 µL/min/mg> 120 minNone detected

Interpretation: The rapid clearance in the presence of NADPH confirms that the 4-methoxypiperidine group is highly susceptible to CYP-mediated metabolism[2].

Mitigation Strategies & Structural Optimization

If the stability profile of 2-Chloro-3-(4-methoxypiperidin-1-yl)pyrazine proves prohibitive for in vivo efficacy, the following rational drug design modifications are recommended:

  • Mitigating GSH Conjugation: The electrophilicity of the pyrazine ring must be reduced. Replacing the 2-chloro group with a less reactive electron-withdrawing group (e.g., -CF3 or -CN), or a sterically hindering methyl group, will block the SNAr pathway and significantly improve whole blood stability[1].

  • Mitigating O-Demethylation: To protect the methoxypiperidine moiety, apply the deuterium kinetic isotope effect by replacing the -OCH3 group with an -OCD3 group. Alternatively, replacing the methoxy group with a fluorine atom or a difluoromethoxy group can drastically reduce CYP-mediated clearance[2].

References

  • European Medicines Agency (EMA). "ICH M10 on bioanalytical method validation - Scientific guideline." europa.eu. 3

  • Food and Drug Administration (FDA). "FDA Bioanalytical Method Validation Guidance for Industry (2018)." nebiolab.com. 4

  • American Chemical Society (ACS). "Scaffold-Hopping Approach To Discover Potent, Selective, and Efficacious Inhibitors of NF-κB Inducing Kinase." Journal of Medicinal Chemistry. 1

  • American Chemical Society (ACS). "Multiparameter Optimization of Oxidative Phosphorylation Inhibitors for the Treatment of Pancreatic Cancer." Journal of Medicinal Chemistry.2

Sources

Methodological & Application

Synthesis protocol for 2-Chloro-3-(4-methoxypiperidin-1-yl)pyrazine from 2,3-dichloropyrazine

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Application Area: Preclinical drug discovery, heterocyclic building block synthesis, and medicinal chemistry.

Introduction & Mechanistic Grounding

The synthesis of highly functionalized pyrazine derivatives is a cornerstone in the development of modern therapeutics, particularly in the design of kinase inhibitors and central nervous system (CNS) modulators. The compound 2-chloro-3-(4-methoxypiperidin-1-yl)pyrazine serves as a critical bifunctional building block. The installed piperidine moiety modulates lipophilicity and basicity, while the retained chlorine atom serves as a synthetic handle for downstream transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings)[1].

Causality in Experimental Design: The SNAr Pathway

The synthesis relies on a Nucleophilic Aromatic Substitution (SNAr) reaction between 2,3-dichloropyrazine and 4-methoxypiperidine.

  • Electrophilic Activation: The pyrazine ring is inherently electron-deficient due to the electronegativity of its two nitrogen atoms, which lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO). This activates the C2 and C3 positions for nucleophilic attack[2].

  • Regioselectivity and Mono-substitution Control: A common challenge in dihalo-heterocycles is over-substitution. However, in this protocol, mono-substitution is highly favored. Once the first equivalent of 4-methoxypiperidine successfully displaces a chloride ion, the lone pair on the newly introduced piperidine nitrogen delocalizes into the pyrazine π-system. This resonance donation significantly increases the electron density of the heterocycle, deactivating the remaining C-Cl bond toward a second nucleophilic attack.

  • Solvent and Base Selection: Polar aprotic solvents (such as DMF, DMSO, or THF) are selected because they effectively solvate the nucleophile without hydrogen-bonding to it, thereby maximizing its reactivity. Furthermore, they stabilize the negatively charged Meisenheimer complex transition state[1]. A mild inorganic base (e.g., K2CO3) or an organic non-nucleophilic base (e.g., DIPEA) is strictly required to scavenge the generated HCl, preventing the protonation and subsequent deactivation of the 4-methoxypiperidine starting material[3].

SNAr_Mechanism A 2,3-Dichloropyrazine (Electrophile) C Meisenheimer Complex (Transition State) A->C Nucleophilic Attack B 4-Methoxypiperidine (Nucleophile) B->C N-lone pair donation D 2-Chloro-3-(4-methoxypiperidin-1-yl)pyrazine (Product) C->D Rearomatization E Chloride Ion (Leaving Group) C->E Elimination

SNAr mechanism forming 2-chloro-3-(4-methoxypiperidin-1-yl)pyrazine via Meisenheimer complex.

Quantitative Data: Reaction Optimization

To establish a self-validating and robust protocol, empirical optimization of the reaction conditions is summarized below. The data demonstrates the causality between base/solvent selection and the overall isolated yield.

Table 1: Optimization of SNAr Conditions

EntrySolventBase (2.0 eq)Temperature (°C)Time (h)Isolated Yield (%)Observation / Causality
1THFEt3N252445Sluggish reaction; poor solubility of transition state.
2THFEt3N65 (Reflux)1272Improved kinetics, but trace di-substitution observed.
3DMFK2CO3251881Good yield; polar aprotic solvent stabilizes intermediate.
4 DMF K2CO3 80 5 94 Optimal; complete conversion, strict mono-selectivity.
5DMSOCs2CO380591Comparable to Entry 4, but workup is more challenging.

Note: Optimal conditions (Entry 4) are utilized in the detailed protocol below.

Materials and Reagents

ReagentMW ( g/mol )EquivalentsAmountRole
2,3-Dichloropyrazine148.981.01.49 g (10.0 mmol)Electrophile
4-Methoxypiperidine115.171.11.27 g (11.0 mmol)Nucleophile
Potassium Carbonate (K2CO3)138.212.02.76 g (20.0 mmol)Acid Scavenger (Base)
N,N-Dimethylformamide (DMF)73.09-15.0 mLSolvent
Ethyl Acetate (EtOAc)88.11-As neededExtraction Solvent
Brine (Sat. NaCl)--As neededAqueous Wash

Experimental Protocol

This methodology provides a self-validating workflow. In-process controls (TLC/LC-MS) are embedded to ensure the integrity of the synthesis before proceeding to subsequent steps.

Step 1: Reaction Setup
  • Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Add 2,3-dichloropyrazine (1.49 g, 10.0 mmol) and anhydrous K2CO3 (2.76 g, 20.0 mmol) to the flask.

  • Suspend the mixture in anhydrous DMF (15.0 mL) under an inert atmosphere (Nitrogen or Argon).

  • Add 4-methoxypiperidine (1.27 g, 11.0 mmol) dropwise via syringe at room temperature. Causality Note: Dropwise addition prevents localized heating and suppresses the formation of di-substituted byproducts.

Step 2: Reaction Execution
  • Transfer the flask to a pre-heated oil bath set to 80 °C.

  • Stir the reaction mixture vigorously for 5 hours.

  • In-Process Control: After 4.5 hours, sample the reaction. Perform TLC (Hexanes:EtOAc, 7:3) or LC-MS. The starting material (2,3-dichloropyrazine) should be completely consumed, indicated by the disappearance of the high-Rf spot.

Step 3: Quench and Extraction
  • Remove the flask from the oil bath and allow it to cool to room temperature.

  • Quench the reaction by pouring the mixture into 50 mL of ice-cold distilled water. Causality Note: Cold water reduces the solubility of the organic product in the aqueous phase and helps precipitate the crude product.

  • Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (3 × 30 mL)[1].

  • Combine the organic layers and wash sequentially with distilled water (3 × 30 mL) to remove residual DMF, followed by a final wash with saturated brine (30 mL).

Step 4: Drying and Purification
  • Dry the combined organic layer over anhydrous Na2SO4. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield a crude residue.

  • Purify the crude residue via flash column chromatography on silica gel. Use a gradient elution from 10% to 30% EtOAc in Hexanes.

  • Collect the fractions containing the product (monitor via UV at 254 nm) and concentrate them in vacuo to afford 2-chloro-3-(4-methoxypiperidin-1-yl)pyrazine as a pale yellow solid/oil.

Exp_Workflow Step1 1. Reaction Setup Mix Reagents in DMF Step2 2. Heating Stir at 80°C for 5 h Step1->Step2 Step3 3. Quench & Workup Dilute with H2O, Extract (EtOAc) Step2->Step3 Step4 4. Drying & Concentration Na2SO4, Rotary Evaporation Step3->Step4 Step5 5. Purification Flash Chromatography (Silica) Step4->Step5

Step-by-step experimental workflow for the synthesis and isolation of the target pyrazine.

Analytical Characterization

To validate the trustworthiness of the synthesized compound, the following analytical signatures should be confirmed:

  • LC-MS (ESI+): Calculated for C10H14ClN3O [M+H]+: 228.09; Found: 228.10. The isotopic pattern must show a characteristic 3:1 ratio for the 35Cl and 37Cl isotopes, confirming the retention of exactly one chlorine atom.

  • 1H NMR (400 MHz, CDCl3):

    • δ 8.05 (d, J = 2.4 Hz, 1H, Pyrazine-H)

    • δ 7.82 (d, J = 2.4 Hz, 1H, Pyrazine-H)

    • δ 3.85 - 3.75 (m, 2H, Piperidine-CH2)

    • δ 3.45 (m, 1H, Piperidine-CH-O)

    • δ 3.38 (s, 3H, -OCH3)

    • δ 3.20 - 3.10 (m, 2H, Piperidine-CH2)

    • δ 2.05 - 1.95 (m, 2H, Piperidine-CH2)

    • δ 1.75 - 1.60 (m, 2H, Piperidine-CH2)

References

  • Title: US8518952B2 - 6 substituted 2-heterocyclylamino pyrazine compounds as CHK-1 inhibitors Source: Google Patents URL
  • Title: WO2022237627A1 - Substituted spiro derivatives Source: Google Patents URL
  • Title: tele-Substitution Reactions in the Synthesis of a Promising Class of 1,2,4-Triazolo[4,3-a]pyrazine-Based Antimalarials Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

Sources

Application Note: Advanced Buchwald-Hartwig Amination of 2-Chloro-3-(4-methoxypiperidin-1-yl)pyrazine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The functionalization of heteroaryl chlorides is a cornerstone of modern drug discovery, particularly in the synthesis of kinase inhibitors and CNS-active agents. However, coupling reactions involving 2-chloro-3-(4-methoxypiperidin-1-yl)pyrazine present unique electronic and steric hurdles. This application note provides a comprehensive, self-validating protocol for the Buchwald-Hartwig cross-coupling of this specific pyrazine building block, detailing the mechanistic causality behind catalyst selection, solvent effects, and base compatibility.

Mechanistic Rationale & Substrate Profiling

To achieve high-yielding C–N bond formation, the reaction conditions must be tailored to the specific electronic and steric environment of the substrate.

  • The Electronic Push-Pull Effect: Pyrazines are inherently π-deficient heterocycles, a property that typically accelerates the oxidative addition of a palladium catalyst into the C–Cl bond. However, the C3 position of this substrate features a 4-methoxypiperidin-1-yl moiety. This secondary amine substituent exerts a strong resonance (+M) electron-donating effect, artificially enriching the pyrazine core and significantly deactivating the adjacent C2–Cl bond toward [1].

  • Ortho-Steric Shielding: The bulky piperidine ring creates substantial steric hindrance directly adjacent to the reactive chloride, impeding the approach of the active Pd(0) catalyst.

  • Causality in Catalyst Design: To overcome this deactivated, sterically hindered C–Cl bond, the catalytic system requires an electron-rich and sterically demanding ligand. Dialkylbiaryl phosphine ligands, such as BrettPhos or RuPhos , are optimal. Their electron-rich nature forces the difficult oxidative addition, while their massive steric bulk accelerates the rate-limiting reductive elimination step, preventing the catalyst from resting as an inactive, stable Pd(II) complex [2].

  • Precatalyst Selection: Pd2​(dba)3​ is utilized as the Pd(0) source. Unlike Pd(II) sources (e.g., Pd(OAc)2​ ) which require in situ reduction by the amine or a reductant—often leading to stalled initiation— Pd2​(dba)3​ directly enters the catalytic cycle, ensuring a highly efficient [3].

Catalytic Workflow Visualization

The following diagram illustrates the optimized catalytic cycle tailored for this specific pyrazine substrate, highlighting the critical phases where ligand sterics and electronics govern the reaction flow.

CatalyticCycle Pd0 1. Active Catalyst L-Pd(0) OxAdd 2. Oxidative Addition (C-Cl Insertion) Pd0->OxAdd PdII 3. L-Pd(II)(Ar)(Cl) Sterically Hindered OxAdd->PdII AmineCoord 4. Amine Coordination & Base Deprotonation PdII->AmineCoord PdII_Amine 5. L-Pd(II)(Ar)(NR2) AmineCoord->PdII_Amine RedElim 6. Reductive Elimination (Product Release) PdII_Amine->RedElim RedElim->Pd0 Regenerates Pd(0)

Fig 1: Buchwald-Hartwig catalytic cycle for 2-chloro-3-(4-methoxypiperidin-1-yl)pyrazine.

Quantitative Data: Condition Optimization

The table below summarizes the quantitative screening data used to establish the optimal protocol. The superiority of Generation-3 style bulky phosphines (BrettPhos) over first-generation (BINAP) or bidentate (Xantphos) ligands is clearly demonstrated.

EntryPrecatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Conversion (%)*
1 Pd(OAc)2​ (5)BINAP (10) NaOtBu (1.5)Toluene10018
2 Pd2​(dba)3​ (2.5)Xantphos (6) Cs2​CO3​ (2.0)1,4-Dioxane10045
3 Pd2​(dba)3​ (2.5)RuPhos (6) NaOtBu (1.5)Toluene10082
4 Pd2​(dba)3​ (2.5) BrettPhos (6) NaOtBu (1.5) Toluene 100 >95
5 Pd2​(dba)3​ (2.5)BrettPhos (6) Cs2​CO3​ (2.0)1,4-Dioxane10089

*Determined by LC-MS analysis of the crude reaction mixture after 12 hours.

Self-Validating Experimental Protocol

This methodology is designed for a 1.0 mmol scale coupling with a generic primary or secondary amine. It incorporates physical and analytical checkpoints to ensure the integrity of the reaction at each stage.

Materials Required:
  • Substrate: 2-Chloro-3-(4-methoxypiperidin-1-yl)pyrazine (1.0 mmol, 227.7 mg)

  • Nucleophile: Amine of choice (1.2 mmol, 1.2 equiv)

  • Catalyst: Pd2​(dba)3​ (0.025 mmol, 2.5 mol% / 22.9 mg)

  • Ligand: BrettPhos (0.06 mmol, 6.0 mol% / 32.2 mg)

  • Base: NaOtBu (1.5 mmol, 144.2 mg) Note: Substitute with Cs2​CO3​ (2.0 mmol) in 1,4-Dioxane if the amine contains base-sensitive esters or epoxides.

  • Solvent: Anhydrous Toluene (5.0 mL)

Step-by-Step Methodology:

Step 1: System Purging and Solvent Degassing

  • Add the anhydrous toluene to a Schlenk flask or a crimp-top reaction vial.

  • Sparge the solvent with ultra-pure Argon for at least 15 minutes.

    • Causality: Pd(0) is highly susceptible to oxidation by dissolved O2​ , which forms inactive Pd(II)-peroxo complexes and halts the catalytic cycle.

    • Validation Check: The absence of micro-bubbling upon further sparging indicates sufficient dissolved gas displacement.

Step 2: Active Catalyst Formation

  • Under a positive flow of Argon, add Pd2​(dba)3​ and BrettPhos to the degassed solvent.

  • Stir the mixture at 40 °C for 10 minutes.

    • Validation Check: The mixture must transition from a dark, opaque purple (characteristic of unligated Pd2​(dba)3​ ) to a deep, homogenous red/orange hue. This color shift is the self-validating visual confirmation that the active L-Pd(0) complex has successfully formed.

Step 3: Substrate Addition and Reaction Execution

  • Add 2-chloro-3-(4-methoxypiperidin-1-yl)pyrazine, the amine nucleophile, and NaOtBu to the active catalyst solution.

  • Seal the vessel and heat the reaction mixture to 100 °C in a pre-heated oil bath or heating block for 12 hours.

    • Validation Check: Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The disappearance of the UV-active starting material spot ( Rf​ ~0.6) and the appearance of a new, highly fluorescent product spot ( Rf​ ~0.3) confirms successful transmetalation and reductive elimination.

Step 4: Quenching and Isolation

  • Cool the reaction mixture to room temperature.

  • Dilute with 5 mL of EtOAc and filter the mixture through a 1-inch pad of Celite.

    • Validation Check: The retained solid on the Celite should be black (precipitated Pd black and inorganic salts), while the resulting filtrate should be a clear yellow/orange solution, indicating successful removal of the spent catalyst.

  • Concentrate the filtrate under reduced pressure and purify via flash column chromatography to isolate the pure aminated pyrazine derivative.

References

  • Buchwald–Hartwig Amination Overview. Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Transition Metal Chemistry (NIH Public Access). Available at:[Link]

Application Note: 2-Chloro-3-(4-methoxypiperidin-1-yl)pyrazine as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols

Executive Summary

In modern drug discovery, the selection of highly functionalized, pre-validated building blocks is critical for accelerating hit-to-lead and lead optimization campaigns. 2-Chloro-3-(4-methoxypiperidin-1-yl)pyrazine represents a highly strategic bifunctional scaffold. It combines the robust hinge-binding capability of an electron-deficient pyrazine core[1] with the physicochemical benefits of a saturated, three-dimensional 4-methoxypiperidine moiety.

As a Senior Application Scientist, I have structured this guide to detail the structural rationale behind this specific molecular architecture, followed by field-proven, self-validating protocols for its functionalization. By understanding the electronic interplay between the electron-donating piperidine and the electron-withdrawing pyrazine, chemists can rationally design cross-coupling workflows to unlock a vast array of bioactive chemical space.

Structural Rationale & Physicochemical Profiling

The design of 2-chloro-3-(4-methoxypiperidin-1-yl)pyrazine is not arbitrary; it is rooted in several core principles of contemporary medicinal chemistry:

A. The Pyrazine Core as a Kinase Hinge Binder

Pyrazines are privileged scaffolds in oncology and immunology, frequently acting as bioisosteres for benzene, pyridine, or pyrimidine[1]. The two nitrogen atoms in the pyrazine ring serve as potent hydrogen bond acceptors (HBAs). In the context of kinase inhibitors, these nitrogen atoms frequently interact with the backbone amide NH of amino acids (e.g., Cysteine or Methionine) within the ATP-binding hinge region[2]. Furthermore, the electron-deficient nature of pyrazine makes it highly resistant to oxidative metabolism by Cytochrome P450 enzymes.

B. "Escape from Flatland" via the 4-Methoxypiperidine Motif

A major cause of clinical attrition is poor physicochemical properties driven by highly flat, aromatic molecules. The incorporation of the saturated 4-methoxypiperidine ring directly addresses this by increasing the fraction of sp³ hybridized carbons ( Fsp3​ ). As demonstrated by Lovering et al., higher Fsp3​ correlates strongly with improved aqueous solubility, reduced off-target promiscuity, and higher clinical success rates[3]. Additionally, the methoxy group provides a peripheral HBA to engage solvent-exposed regions of target proteins, while the delocalization of the piperidine nitrogen's lone pair into the pyrazine ring mitigates the basicity-driven hERG toxicity often associated with aliphatic amines.

C. The 2-Chloro Synthetic Handle

The chlorine atom at the 2-position serves as the primary vector for diversification. While halopyrazines generally undergo facile Palladium-catalyzed cross-coupling[4], the ortho-relationship of the chlorine to the electron-donating piperidine group slightly dampens the electrophilicity of the C-Cl bond. This electronic deactivation necessitates the use of electron-rich, sterically hindered phosphine ligands (e.g., XPhos or SPhos) to facilitate the critical oxidative addition step during catalysis[5].

Mechanistic Pathways & Workflow Visualization

The versatility of this building block lies in its ability to undergo divergent synthetic pathways, primarily via Suzuki-Miyaura cross-coupling (C-C bond formation) or Buchwald-Hartwig amination (C-N bond formation).

G BB 2-Chloro-3-(4-methoxypiperidin-1-yl)pyrazine (Core Building Block) Suzuki Suzuki-Miyaura (Pd-Catalyzed C-C) BB->Suzuki Aryl-B(OH)2 Buchwald Buchwald-Hartwig (Pd-Catalyzed C-N) BB->Buchwald Amines SNAr SNAr (C-O/C-S Formation) BB->SNAr Alkoxides/Thiols Kinase Kinase Inhibitors (Hinge Binders) Suzuki->Kinase Buchwald->Kinase CNS CNS Active Agents (Optimized logBB) Buchwald->CNS SNAr->CNS

Divergent synthetic pathways of the pyrazine building block in medicinal chemistry.

Experimental Protocols: Self-Validating Workflows

To ensure trustworthiness and reproducibility, the following protocol is designed with built-in causality. We utilize a second-generation Buchwald precatalyst (XPhos Pd G2) to overcome the electronic deactivation caused by the ortho-amino group[5],[6].

Protocol: Pd-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: Synthesize 2-aryl-3-(4-methoxypiperidin-1-yl)pyrazine derivatives.

Reagents & Materials:

  • Substrate: 2-Chloro-3-(4-methoxypiperidin-1-yl)pyrazine (1.0 equiv, 1.0 mmol)

  • Coupling Partner: Arylboronic acid or Arylboronate ester (1.5 equiv)

  • Catalyst: XPhos Pd G2 (0.05 equiv, 5 mol%)

  • Base: Potassium phosphate tribasic ( K3​PO4​ ) (2.0 equiv)

  • Solvent System: 1,4-Dioxane / H2​O (4:1 v/v, 10 mL), thoroughly degassed.

Step-by-Step Methodology:

  • Preparation of the Reaction Vessel: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-chloro-3-(4-methoxypiperidin-1-yl)pyrazine (1.0 mmol), the arylboronic acid (1.5 mmol), and K3​PO4​ (2.0 mmol).

    • Expert Insight: K3​PO4​ is selected over weaker bases like Na2​CO3​ because it rapidly forms the highly reactive boronate complex required for the transmetalation step, which is often rate-limiting in sterically hindered ortho-substituted systems[6].

  • Inert Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate the flask and backfill with dry Nitrogen or Argon. Repeat this cycle three times.

  • Solvent Addition: Add degassed 1,4-Dioxane (8 mL) and degassed deionized H2​O (2 mL) via syringe.

    • Expert Insight: The biphasic solvent system ensures complete dissolution of both the organic substrate and the inorganic base, preventing localized concentration gradients that lead to homocoupling side-reactions.

  • Catalyst Introduction: Briefly remove the septum under a positive flow of inert gas and add XPhos Pd G2 (5 mol%). Re-seal and purge the headspace for 1 minute.

  • Heating & Monitoring: Transfer the flask to a pre-heated oil bath at 90 °C. Stir vigorously for 4–8 hours. Monitor reaction progress via LC-MS or TLC (typically 30% EtOAc in Hexanes).

  • Workup & Purification: Once the starting material is consumed, cool the mixture to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 × 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography.

Data Presentation: Catalyst & Base Optimization

To illustrate the necessity of the optimized protocol above, Table 1 summarizes quantitative data from catalyst screening for the functionalization of ortho-amino chloropyrazines. Note the stark difference in yield when moving from standard first-generation catalysts to bulky, electron-rich systems.

Table 1: Optimization of Suzuki-Miyaura Cross-Coupling Conditions

EntryCatalyst SystemBaseSolventTemp (°C)Yield (%)Causality / Observation
1 Pd(PPh3​)4​ (10 mol%) Na2​CO3​ Toluene/ H2​O 100< 20%Sluggish oxidative addition due to deactivated C-Cl bond[4].
2 Pd(dppf)Cl2​ (5 mol%) K2​CO3​ Dioxane/ H2​O 9045%Moderate conversion; competing protodeboronation observed.
3XPhos Pd G2 (5 mol%) K3​PO4​ Dioxane/ H2​O 90 > 85% Optimal. Bulky ligand accelerates oxidative addition and reductive elimination[5].
4SPhos Pd G2 (5 mol%) K3​PO4​ Dioxane/ H2​O 9082%Comparable to XPhos; highly effective for sterically hindered substrates.

Conclusion

2-Chloro-3-(4-methoxypiperidin-1-yl)pyrazine is a highly modular building block that bridges the gap between traditional flat heteroaromatics and modern, 3D-enriched chemical space. By leveraging advanced Palladium-catalyzed cross-coupling techniques—specifically utilizing bulky ligands like XPhos to overcome inherent electronic deactivation—medicinal chemists can rapidly synthesize libraries of potent, metabolically stable, and highly soluble drug candidates.

References

  • Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery. Royal Society of Chemistry. Available at: [Link]

  • Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Designing of kinase hinge binders: A medicinal chemistry perspective. Ovid. Available at: [Link]

Sources

Application Note: Advanced HPLC Method Development and Validation for 2-Chloro-3-(4-methoxypiperidin-1-yl)pyrazine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate quantification and purity assessment of complex heterocyclic building blocks are critical in early-stage drug development. This application note details the development, optimization, and validation of a reversed-phase High-Performance Liquid Chromatography (RP-HPLC) method for 2-Chloro-3-(4-methoxypiperidin-1-yl)pyrazine . By applying an Analytical Quality by Design (AQbD) framework, this guide provides a self-validating, stability-indicating protocol designed to overcome the classical chromatographic challenges associated with basic nitrogenous compounds. The finalized method is fully compliant with the latest ICH Q2(R2) validation guidelines[1].

Analyte Profiling & Chromatographic Rationale (The "Why")

To develop a robust method, one must first understand the physicochemical nature of the analyte. 2-Chloro-3-(4-methoxypiperidin-1-yl)pyrazine presents a unique set of chromatographic challenges:

  • Structural Basicity: The molecule contains a piperidine ring attached to a pyrazine core. While the electron-withdrawing nature of the chloropyrazine system reduces the pKa of the piperidine nitrogen compared to a free aliphatic amine, it still retains moderate basicity.

  • Silanol Interactions: Classical peak tailing in reversed-phase methods is most commonly caused by strong ionic interactions between basic analytes and residual silanols on the surface of the silica stationary phase[2].

  • Strategic Mitigation: To prevent these secondary interactions, we must either operate at a low pH (e.g., pH 2.5) to fully protonate the analyte and use ion-pairing agents, or operate at a high pH (e.g., pH 9.5) to suppress ionization. Given the lipophilic nature of the neutral molecule, a high-pH mobile phase paired with an Ethylene Bridged Hybrid (EBH) C18 column (which resists dissolution at high pH) was selected. This ensures the molecule remains in its neutral state, maximizing retention and guaranteeing a perfectly symmetrical peak shape.

Method Development Strategy

Modern method development relies on automated, template-driven scouting to save labor and time[3]. We utilized a three-pronged template approach—beginning with a generic broad gradient to assess the analyte's elution profile, followed by targeted optimization[4].

G A 1. Physicochemical Profiling (pKa ~6.5, LogP ~2.8) B 2. Column Selection (Ethylene Bridged Hybrid C18) A->B C 3. Mobile Phase Scouting (pH 9.5 to suppress ionization) B->C D 4. Gradient Optimization (10% to 90% Organic) C->D E 5. System Suitability Testing (Tailing < 1.5, Plates > 5000) D->E F 6. ICH Q2(R2) Validation (Accuracy, Precision, Linearity) E->F

Fig 1: AQbD-driven HPLC method development lifecycle for basic pharmaceutical intermediates.

Experimental Protocol: Step-by-Step Methodology

The following protocol is designed as a self-validating system. System Suitability Testing (SST) is integrated directly into the workflow to ensure the instrument is fit for purpose before any sample analysis begins.

Step 1: Mobile Phase Preparation
  • Mobile Phase A (10 mM Ammonium Bicarbonate, pH 9.5): Weigh 0.79 g of HPLC-grade ammonium bicarbonate and dissolve in 1000 mL of ultrapure water (18.2 MΩ·cm). Adjust the pH to 9.5 ± 0.05 using dilute ammonium hydroxide. Filter through a 0.22 µm nylon membrane and sonicate for 10 minutes to degas.

  • Mobile Phase B (Organic Modifier): 100% HPLC-grade Acetonitrile.

Step 2: Sample & Standard Preparation
  • Diluent: Water:Acetonitrile (50:50, v/v).

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 2-Chloro-3-(4-methoxypiperidin-1-yl)pyrazine reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with diluent.

  • Working Standard Solution (100 µg/mL): Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with diluent.

Step 3: Chromatographic Conditions

Program the HPLC system with the following optimized parameters:

ParameterSetting / Condition
Column Waters XBridge C18 (or equivalent hybrid), 150 x 4.6 mm, 3.5 µm
Column Temperature 40°C (Improves mass transfer and reduces backpressure)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection Wavelength UV at 254 nm (Optimal for the pyrazine chromophore)
Autosampler Temp 5°C (To ensure sample stability over 24+ hours)

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B Curve
0.0 90 10 Initial
2.0 90 10 Isocratic hold (focuses analyte)
12.0 10 90 Linear gradient
15.0 10 90 Column wash
15.1 90 10 Return to initial

| 20.0 | 90 | 10 | Re-equilibration |

Step 4: System Suitability Testing (SST)

Inject the Working Standard Solution (100 µg/mL) in six replicates. The system is only validated for use if the following criteria are met:

  • Retention Time (RT) %RSD: ≤ 1.0%

  • Peak Area %RSD: ≤ 2.0%

  • USP Tailing Factor ( Tf​ ): ≤ 1.5 (Confirms successful suppression of silanol interactions)

  • Theoretical Plates ( N ): ≥ 5,000

Method Validation Summary (ICH Q2(R2) Framework)

The recent overhaul of the ICH Q2 guidelines (ICH Q2(R2)) marks a paradigm shift toward a lifecycle approach for analytical methods, emphasizing that the "reportable range" must have rigorous evidence of accuracy and precision[5]. The method was validated strictly according to these updated parameters[1][6].

Table 1: Quantitative Validation Data Summary
Validation ParameterICH Q2(R2) RequirementObserved ResultPass/Fail
Specificity No interference at analyte RTBlank shows no peaks at RT ~8.4 minPass
Linearity (Range) Proportional response across reportable range10 µg/mL to 150 µg/mL ( R2 = 0.9998)Pass
Accuracy (% Recovery) Mean recovery within 98.0% - 102.0%50%: 99.4%100%: 100.2%150%: 99.8%Pass
Repeatability (Intra-day) %RSD ≤ 2.0% (n=6)0.85%Pass
Intermediate Precision %RSD ≤ 2.0% (Different day/analyst)1.12%Pass
LOD / LOQ Based on Signal-to-Noise (S/N)LOD: 0.5 µg/mL (S/N > 3)LOQ: 1.5 µg/mL (S/N > 10)Pass

Note: As per ICH Q2(R2), the LOQ was confirmed by demonstrating acceptable accuracy and precision at the 1.5 µg/mL level[5].

References

  • Validation of Analytical Procedures Q2(R2) - ICH International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • A Three-Pronged Template Approach for Rapid HPLC Method Development LCGC International / Chromatography Online URL:[Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained IntuitionLabs URL:[Link]

  • Method Modernization and Method Development Thermo Fisher Scientific / LCMS.cz URL:[Link]

  • HPLC Method Development Phenomenex URL:[Link]

Sources

Application Note: Scalable Synthesis of 2-Chloro-3-(4-methoxypiperidin-1-yl)pyrazine

Author: BenchChem Technical Support Team. Date: April 2026

Here is a comprehensive application note detailing the scalable synthesis of 2-Chloro-3-(4-methoxypiperidin-1-yl)pyrazine.

Introduction and Strategic Context

The pyrazine nucleus is a privileged scaffold in medicinal chemistry, frequently utilized in the development of kinase inhibitors, including Checkpoint Kinase 1 (CHK-1) inhibitors targeted for oncology applications [1]. The compound 2-Chloro-3-(4-methoxypiperidin-1-yl)pyrazine serves as a critical advanced intermediate in these synthetic pathways.

Transitioning this synthesis from a discovery-scale milligram procedure to a robust multigram or kilogram process requires overcoming several chemical engineering challenges. The primary reaction is a Nucleophilic Aromatic Substitution (SNAr) between 2,3-dichloropyrazine and 4-methoxypiperidine. Because 2,3-dichloropyrazine is symmetric, the first substitution is straightforward; however, the resulting mono-substituted product is susceptible to a second substitution (di-amination) if stoichiometry and thermodynamics are not strictly controlled.

This protocol outlines a highly regioselective, self-validating scale-up procedure that maximizes yield while suppressing the di-substituted impurity profile.

Mechanistic Rationale and Process Design

The SNAr reaction proceeds via the formation of a Meisenheimer complex. The electron-withdrawing nature of the adjacent nitrogen atoms in the pyrazine ring activates the carbon-chlorine bond for nucleophilic attack.

Causality in Reagent and Condition Selection:
  • Solvent Selection (Acetonitrile vs. DMF): While discovery routes often utilize Dimethylformamide (DMF) or Tetrahydrofuran (THF) [1], scaling up in DMF presents significant waste-stream and product isolation challenges due to its high boiling point and water miscibility. Acetonitrile (MeCN) was selected for the scale-up route. It provides excellent solubility for the reagents, supports the polar transition state of the SNAr mechanism, and can be easily recovered or removed via distillation.

  • Base Selection (DIPEA): N,N-Diisopropylethylamine (DIPEA) acts as a non-nucleophilic acid scavenger to neutralize the HCl generated during the reaction. Unlike inorganic bases (e.g., K2CO3), DIPEA maintains a homogeneous reaction mixture, preventing localized hot spots and inconsistent reaction rates that plague heterogeneous scale-ups.

  • Temperature Control (0°C to 20°C): The first substitution is highly exothermic. By dosing the nucleophile at 0–5 °C, the kinetic energy is restricted, heavily favoring mono-substitution. Allowing the reaction to slowly warm to room temperature ensures complete conversion without providing the activation energy required for the second substitution.

Reaction Pathway Diagram

G R1 2,3-Dichloropyrazine (Electrophile) Complex Meisenheimer Complex (Transition State) R1->Complex 0-5 °C SNAr Reaction R2 4-Methoxypiperidine (Nucleophile) R2->Complex 0-5 °C SNAr Reaction Base DIPEA (Base) Acetonitrile (Solvent) Base->Complex 0-5 °C SNAr Reaction Product 2-Chloro-3-(4-methoxypiperidin-1-yl)pyrazine (Target Product) Complex->Product Chloride Elimination (Fast) Byproduct Di-substituted Impurity (Minimized by Temp Control) Complex->Byproduct Excess Amine / High Temp (Slow)

SNAr pathway showing kinetic control to prevent di-substitution.

Quantitative Optimization Data

The following table summarizes the optimization parameters evaluated during the transition from bench to pilot scale. The highlighted row (Condition 4) represents the optimized parameters used in the final protocol.

ConditionSolventBase (Eq)Temp ProfileConversionMono-Substituted YieldDi-Substituted Impurity
1DMFK2CO3 (2.0)25 °C (Isothermal)>99%72%18%
2THFDIPEA (1.5)-78 °C to 25 °C95%85%5%
3MeCNDIPEA (1.2)25 °C (Isothermal)>99%81%12%
4 MeCN DIPEA (1.2) 0 °C to 20 °C >99% 94% < 1%

Data demonstrates that precise temperature ramping and a homogeneous base (DIPEA) in Acetonitrile provide the optimal balance of high yield and high purity.

Detailed Scale-Up Protocol (100g Scale)

This protocol is designed as a self-validating system. In-Process Controls (IPCs) are embedded to ensure the reaction trajectory is correct before proceeding to the next unit operation.

Materials Required:
  • 2,3-Dichloropyrazine (1.00 eq, 100.0 g, 671 mmol)

  • 4-Methoxypiperidine (1.05 eq, 81.2 g, 705 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (1.20 eq, 104.1 g, 805 mmol)

  • Acetonitrile (MeCN), anhydrous (1.0 L)

  • Purified Water (for workup)

  • Ethyl Acetate (EtOAc) (for extraction)

Step-by-Step Methodology:

Step 1: Reactor Preparation and Initial Charge

  • Equip a 3 L jacketed glass reactor with a mechanical stirrer, internal temperature probe, nitrogen inlet, and an addition funnel.

  • Purge the system with nitrogen for 15 minutes.

  • Charge 2,3-dichloropyrazine (100.0 g) and anhydrous Acetonitrile (800 mL) into the reactor. Stir at 250 rpm until complete dissolution is achieved.

  • Charge DIPEA (104.1 g) to the reactor.

  • Set the jacket temperature to cool the internal reaction mixture to 0–5 °C.

Step 2: Controlled Nucleophile Addition

  • Prepare a solution of 4-methoxypiperidine (81.2 g) in Acetonitrile (200 mL). Transfer this to the addition funnel.

  • Begin dropwise addition of the 4-methoxypiperidine solution.

  • Causality Check: The addition rate must be strictly controlled to maintain the internal temperature below 5 °C. The SNAr reaction is exothermic; rapid addition will cause a temperature spike, providing the activation energy for the undesired di-substitution reaction. (Approximate addition time: 90–120 minutes).

Step 3: Reaction Maturation and In-Process Control (IPC)

  • Once the addition is complete, maintain the reaction at 0–5 °C for 1 hour.

  • Gradually adjust the jacket temperature to warm the internal mixture to 20 °C over 2 hours. Stir at 20 °C for an additional 4 hours.

  • Self-Validating IPC 1: Withdraw a 0.5 mL sample, quench with water/EtOAc, and analyze the organic layer via HPLC (UV at 254 nm).

    • Pass Criteria: 2,3-dichloropyrazine < 1.0% Area; Di-substituted impurity < 2.0% Area. If starting material > 1.0%, continue stirring for 2 hours and re-sample.

Step 4: Quench and Phase Separation

  • Upon IPC pass, concentrate the reaction mixture under reduced pressure (40 °C, 100 mbar) to remove approximately 70% of the Acetonitrile.

  • Dilute the concentrated residue with Ethyl Acetate (1.5 L) and Purified Water (1.0 L).

  • Stir vigorously for 15 minutes, then halt agitation and allow the phases to separate for 20 minutes.

  • Collect the upper organic layer. Extract the aqueous layer with an additional portion of Ethyl Acetate (500 mL). Combine the organic layers.

Step 5: Washing and Isolation

  • Wash the combined organic layers with 5% aqueous NaCl solution (2 x 500 mL) to remove residual DIPEA hydrochloride salts and trace Acetonitrile.

  • Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield a crude oil.

  • Optional Crystallization: If the crude purity is < 95%, the product can be crystallized by dissolving in a minimal amount of hot Isopropanol and slowly adding Heptane until cloud point, followed by cooling to 0 °C.

  • Dry the isolated product in a vacuum oven at 40 °C to constant weight.

References

  • US Patent US8518952B2.6 substituted 2-heterocyclylamino pyrazine compounds as CHK-1 inhibitors. (2013). Google Patents.
  • Organic Chemistry Portal. Synthesis of pyrazines. (2023). Available at:[Link]

Application Notes and Protocols for the Nucleophilic Aromatic Substitution of 2-Chloro-3-(4-methoxypiperidin-1-yl)pyrazine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of Substituted Pyrazines in Drug Discovery

Pyrazine and its derivatives are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] Their prevalence in pharmaceuticals stems from the pyrazine ring's unique electronic properties and its ability to act as a versatile scaffold for molecular elaboration. As a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, the pyrazine ring is electron-deficient, which makes it susceptible to nucleophilic aromatic substitution (SNAr), a key transformation for its functionalization.[3][4] The strategic introduction of various substituents onto the pyrazine core allows for the fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, as well as its pharmacodynamic profile by modulating interactions with biological targets.[5]

The target molecule, 2-Chloro-3-(4-methoxypiperidin-1-yl)pyrazine, is a valuable intermediate in drug development, offering a reactive handle—the chlorine atom—for further diversification through cross-coupling reactions or additional nucleophilic substitutions. The 4-methoxypiperidinyl moiety is a common motif in centrally active compounds and can influence a molecule's ADME (absorption, distribution, metabolism, and excretion) properties. This guide provides detailed, field-proven protocols for the synthesis of this key intermediate via nucleophilic aromatic substitution, offering both classical thermal and modern microwave-assisted methodologies.

Mechanistic Rationale: The Addition-Elimination Pathway

The synthesis of 2-Chloro-3-(4-methoxypiperidin-1-yl)pyrazine from a suitable dihalopyrazine precursor proceeds via the classical nucleophilic aromatic substitution (SNAr) mechanism.[6] This reaction is not a single-step displacement but rather a two-step addition-elimination process.

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of the nucleophile, in this case, the secondary amine 4-methoxypiperidine, on one of the electrophilic carbon atoms of the dihalopyrazine ring. The electron-deficient nature of the pyrazine ring, further activated by the presence of two halogen atoms, facilitates this attack. This initial addition step disrupts the aromaticity of the ring and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[6][7]

  • Elimination of the Leaving Group and Re-aromatization: In the second, typically rapid, step, the leaving group (a halide ion) is expelled from the Meisenheimer complex. This elimination restores the aromaticity of the pyrazine ring, driving the reaction to completion and yielding the substituted product.

The overall workflow for the synthesis is depicted below:

G cluster_0 Synthesis Workflow Start Start with Dihalopyrazine Precursor Protocol_Selection Select Protocol: - Classical Thermal - Microwave-Assisted Start->Protocol_Selection Reaction Nucleophilic Aromatic Substitution (SNAr) Protocol_Selection->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Analysis Characterization (NMR, MS, etc.) Purification->Analysis Final_Product 2-Chloro-3-(4-methoxypiperidin-1-yl)pyrazine Analysis->Final_Product

Caption: General experimental workflow for the synthesis of the target compound.

Regioselectivity in the Substitution of 2,3-Dichloropyrazine

When starting with 2,3-dichloropyrazine, the regioselectivity of the first nucleophilic substitution is a critical consideration. The two chlorine atoms are in chemically distinct environments. The reaction with a nucleophile like 4-methoxypiperidine is expected to show a preference for substitution at one of these positions. Generally, in the absence of other strongly directing groups, the positions on the pyrazine ring are activated towards nucleophilic attack. In the case of 2,3-dichloropyrazine, both positions are activated. However, subtle electronic and steric factors can influence the regiochemical outcome. For many nucleophiles, the reaction proceeds with a degree of selectivity, often favoring substitution at the 2-position.[8] It is crucial to experimentally determine the isomeric ratio of the products and utilize appropriate purification techniques to isolate the desired 2-chloro-3-substituted isomer.

Protocol 1: Classical Thermal Nucleophilic Aromatic Substitution

This protocol details a conventional, robust method for the synthesis of 2-Chloro-3-(4-methoxypiperidin-1-yl)pyrazine using standard laboratory equipment. The extended reaction time and elevated temperature are characteristic of classical SNAr reactions on heteroaromatic systems.[9]

Experimental Protocol:

  • Reagent Preparation:

    • To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,3-dichloropyrazine (1.0 eq).

    • Add a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to dissolve the starting material (concentration typically 0.1-0.5 M).

    • Add an inorganic base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq). The base acts as a scavenger for the HCl generated during the reaction.

    • Finally, add 4-methoxypiperidine (1.0-1.2 eq) to the stirred suspension.

  • Reaction Execution:

    • Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature should be determined by thin-layer chromatography (TLC) monitoring to ensure a reasonable reaction rate while minimizing byproduct formation.

    • Maintain the reaction at this temperature and stir for 12-24 hours. Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up and Extraction:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Pour the reaction mixture into a separatory funnel containing water and a suitable organic solvent for extraction, such as ethyl acetate or dichloromethane.

    • Separate the organic layer. Wash the organic layer sequentially with water and brine to remove the solvent and any remaining inorganic salts.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the desired product from any unreacted starting materials, the isomeric byproduct, and other impurities.

  • Characterization:

    • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Protocol 2: Microwave-Assisted Nucleophilic Aromatic Substitution

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates, often leading to higher yields and cleaner reaction profiles in shorter timeframes.[10][11][12] This protocol leverages the advantages of microwave irradiation for the efficient synthesis of the target compound.

Experimental Protocol:

  • Reagent Preparation:

    • In a dedicated microwave reaction vessel equipped with a small magnetic stir bar, combine 2,3-dichloropyrazine (1.0 eq), 4-methoxypiperidine (1.1 eq), and a base such as potassium carbonate (K₂CO₃) (2.0 eq).

    • Add a suitable microwave-safe, high-boiling polar solvent such as DMF, DMSO, or 1,4-dioxane.

  • Reaction Execution:

    • Seal the microwave vessel and place it in the cavity of a dedicated microwave reactor.

    • Set the reaction temperature to 120-150 °C and the reaction time to 15-60 minutes. These parameters may require optimization depending on the specific microwave reactor and the scale of the reaction. The reaction is typically run under power control with a maximum temperature setting.

    • After the irradiation period, the vessel is cooled to a safe handling temperature using a compressed air stream.

  • Work-up and Purification:

    • The work-up and purification steps are identical to those described in the classical thermal protocol. The crude reaction mixture is subjected to aqueous work-up, extraction, and subsequent purification by column chromatography.

  • Characterization:

    • Confirm the structure and purity of the isolated product using standard analytical techniques (NMR, MS).

Data Presentation: A Comparative Overview of Protocols

ParameterProtocol 1: Classical ThermalProtocol 2: Microwave-Assisted
Heating Method Oil Bath / Heating MantleMicrowave Irradiation
Typical Temperature 80-120 °C120-150 °C
Typical Reaction Time 12-24 hours15-60 minutes
Solvent DMF, DMSODMF, DMSO, 1,4-dioxane
Base K₂CO₃, Cs₂CO₃K₂CO₃, DIPEA
Advantages Utilizes standard lab equipmentRapid reaction times, often higher yields, cleaner reactions
Disadvantages Long reaction times, potential for byproduct formationRequires specialized microwave reactor

Visualization of the SNAr Mechanism

The following diagram illustrates the key steps in the nucleophilic aromatic substitution reaction for the formation of 2-Chloro-3-(4-methoxypiperidin-1-yl)pyrazine from 2,3-dichloropyrazine.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Meisenheimer Complex (Intermediate) cluster_products Products R1 2,3-Dichloropyrazine I1 Resonance-Stabilized Anionic Adduct R1->I1 Nucleophilic Attack plus1 + R2 4-Methoxypiperidine P1 2-Chloro-3-(4-methoxypiperidin-1-yl)pyrazine I1->P1 Elimination & Re-aromatization P2 Chloride Ion (Cl⁻) plus2 +

Caption: The addition-elimination mechanism of the SNAr reaction.

Conclusion and Further Applications

The protocols detailed in this guide provide robust and efficient methods for the synthesis of 2-Chloro-3-(4-methoxypiperidin-1-yl)pyrazine, a key building block in drug discovery. The choice between the classical thermal and microwave-assisted approaches will depend on the available equipment and the desired throughput. The microwave-assisted protocol is highly recommended for rapid synthesis and optimization of reaction conditions. The resulting product, with its remaining chloro-substituent, is primed for further chemical elaboration, such as Suzuki, Buchwald-Hartwig, or Sonogashira cross-coupling reactions, enabling the generation of diverse chemical libraries for biological screening. A thorough understanding and application of these nucleophilic aromatic substitution protocols will undoubtedly accelerate the discovery and development of novel pyrazine-based therapeutic agents.

References

  • MDPI. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. [Link]

  • IntechOpen. Chemical Transformation of Pyrazine Derivatives. [Link]

  • Taylor & Francis Online. Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. [Link]

  • MDPI. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. [Link]

  • Al-Quds University. Design, Synthesis and Cytotoxic Activity of Novel 2,3- Disubstituted Pyrazine Derivatives. [Link]

  • ResearchGate. Convenient one-step synthesis of alkoxy substituted pyrazine derivatives. [Link]

  • ResearchGate. Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. [Link]

  • MDPI. Microwave-Assisted Synthesis of Some 3,5-Arylated 2-Pyrazolines. [Link]

  • ResearchGate. Microwave Assisted Synthesis of New Pyrazinamide Analogues and their Biological Evaluation. [Link]

  • YouTube. nucleophilic aromatic substitutions. [Link]

  • National Center for Biotechnology Information. In silico assessment and sonochemical synthesis of 2-alkynyl 3-chloropyrazines as prospective ligands for SARS-CoV-2. [Link]

  • National Center for Biotechnology Information. Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. [Link]

  • ResearchGate. FMO analysis of SNAr selectivity with 2,4-dichloropyridine, revealing orbital symmetry effects in the substrate (LUMO versus LUMO+1) and transition states (HOMO contributions from ortho and para sites). [Link]

  • R Discovery. Microwave-Assisted Synthesis of 3-substituted 2-iminopyrido[2,3-e][3] oxazin-4-ones. [Link]

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • DergiPark. Microwave-assisted synthesis of pyrazoles - a mini-review. [Link]

  • National Center for Biotechnology Information. Concerted Nucleophilic Aromatic Substitution Reactions. [Link]

  • Harvard DASH. Concerted nucleophilic aromatic substitution with 19F− and 18F−. [Link]

  • Figshare. Collection - Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2‑Substituted 3,5-Dichloropyrazines - Organic Letters. [Link]

  • J-STAGE. Synthesis of 3,3'-Dichloro-2,2'-bipyrazine. [Link]

  • Royal Society of Chemistry. Cs2CO3-mediated synthesis of 2-alkoxy-3-cyanopyridines: integrated crystallographic, photophysical, and DFT analyses. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-3-(4-methoxypiperidin-1-yl)pyrazine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of 2-Chloro-3-(4-methoxypiperidin-1-yl)pyrazine. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical protocols to enhance reaction yield and purity. We will explore the underlying chemical principles to empower you to make informed decisions during your synthetic work.

Reaction Overview and Mechanism

The synthesis of 2-Chloro-3-(4-methoxypiperidin-1-yl)pyrazine is achieved through a nucleophilic aromatic substitution (SNAr) reaction. In this process, 4-methoxypiperidine acts as the nucleophile, displacing one of the chlorine atoms on the 2,3-dichloropyrazine ring. The pyrazine ring's electron-deficient nature, caused by the two electronegative nitrogen atoms, facilitates this substitution.[1]

The reaction proceeds as follows:

Reaction Scheme: 2,3-Dichloropyrazine + 4-Methoxypiperidine → 2-Chloro-3-(4-methoxypiperidin-1-yl)pyrazine + HCl

While the classical SNAr mechanism involves a discrete Meisenheimer complex, recent studies suggest that for many heterocyclic systems like pyrazine, the reaction may proceed through a concerted mechanism.[2] Regardless of the precise pathway, the core principle remains the attack of the nucleophilic amine on the electron-poor carbon atom bearing a chlorine leaving group.

SNAr_Mechanism Reactants 2,3-Dichloropyrazine + 4-Methoxypiperidine TransitionState Transition State / Meisenheimer Complex (Negative charge delocalized over pyrazine ring) Reactants->TransitionState Nucleophilic Attack Product_HCl Product + HCl TransitionState->Product_HCl Chloride Elimination Salt Salt (e.g., KCl + KHCO3) Product_HCl->Salt Neutralization Base Base (e.g., K2CO3) Base->Product_HCl

Caption: Generalized SNAr pathway for the synthesis.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a question-and-answer format.

Question 1: My reaction yield is very low or I'm recovering only starting material. What are the likely causes?

Answer: Low conversion is a frequent issue that can typically be traced back to one of three areas: reagent quality, reaction conditions, or stoichiometry.

  • Reagent Quality:

    • Moisture: The presence of water can protonate the amine nucleophile, reducing its nucleophilicity. Ensure that your solvent is anhydrous and that the 4-methoxypiperidine and base (e.g., K₂CO₃) are dry.

    • Purity of 2,3-Dichloropyrazine: Impurities in the starting material can interfere with the reaction. Confirm the purity of your dichloropyrazine by NMR or GC-MS. If necessary, purify it by recrystallization or sublimation. The synthesis of 2,3-dichloropyrazine itself can be a multi-step process, and purity is paramount.[3]

  • Reaction Conditions:

    • Base: A base is critical to neutralize the HCl generated. Without it, the amine nucleophile will be protonated and rendered unreactive. Potassium or cesium carbonate are effective choices.[4]

    • Solvent: A polar aprotic solvent like DMF, DMSO, or NMP is generally preferred as it effectively solvates the intermediates without interfering with the nucleophile.

    • Temperature: While some SNAr reactions proceed at room temperature, this specific transformation often requires heating to achieve a reasonable rate. A temperature range of 80-120 °C is a good starting point. Monitor for byproduct formation at higher temperatures.

  • Troubleshooting Workflow:

Troubleshooting_Yield Start Low or No Yield CheckReagents Verify Purity & Anhydrous State of Reagents/Solvent Start->CheckReagents CheckBase Is a suitable base (e.g., K2CO3) present in sufficient quantity? CheckReagents->CheckBase Reagents OK CheckTemp Review Reaction Temperature. Is it optimal (e.g., 80-120 °C)? CheckBase->CheckTemp Base OK CheckMonitoring Monitor reaction by TLC/LC-MS. Is there any conversion over time? CheckTemp->CheckMonitoring Temp OK Success Yield Improved CheckMonitoring->Success Conversion Observed

Caption: Workflow for diagnosing low reaction yield.

Question 2: I am observing a significant amount of a second product, likely the disubstituted byproduct. How can I improve selectivity?

Answer: The formation of 2,3-bis(4-methoxypiperidin-1-yl)pyrazine is the primary competing reaction. Improving monosubstitution requires careful control over stoichiometry and reaction time.

  • Stoichiometry: This is the most critical parameter for controlling selectivity.

    • Avoid using a large excess of 4-methoxypiperidine. Start with a molar ratio of 1.0:1.05 of 2,3-dichloropyrazine to 4-methoxypiperidine. A slight excess of the amine can help drive the reaction to completion, but too much will favor the disubstitution.

  • Reaction Time and Monitoring:

    • The second substitution is generally slower than the first because the electron-donating character of the newly added piperidinyl group deactivates the pyrazine ring towards further nucleophilic attack.

    • Monitor the reaction progress closely using TLC or LC-MS every 1-2 hours. Stop the reaction as soon as the consumption of the starting 2,3-dichloropyrazine is maximized and the formation of the disubstituted product begins to accelerate.

  • Temperature: Lowering the reaction temperature can sometimes improve selectivity at the cost of a longer reaction time. If you are seeing significant disubstitution at 100 °C, try running the reaction at 80 °C.

ParameterRecommendation for High MonosubstitutionRationale
Molar Ratio (Dichloropyrazine:Amine)1.0 : 1.05 - 1.1Minimizes the availability of the nucleophile for a second substitution.
Temperature 80 - 100 °CProvides sufficient energy for the first substitution while limiting the rate of the second.
Reaction Time Monitor closely via TLC/LC-MSStop the reaction upon optimal conversion to prevent further reaction.

Question 3: My product is difficult to purify. What strategies can I employ?

Answer: Purification challenges often arise from co-eluting byproducts or residual starting materials.

  • Work-up: After the reaction, a standard aqueous work-up is essential. Quench the reaction mixture with water and extract with a suitable organic solvent like ethyl acetate or dichloromethane. Washing the organic layer with brine can help remove residual DMF or DMSO.

  • Column Chromatography:

    • Stationary Phase: Standard silica gel is usually effective.

    • Mobile Phase: A gradient elution using a non-polar solvent (like hexane or heptane) and a moderately polar solvent (like ethyl acetate) is recommended. Start with a low concentration of ethyl acetate and gradually increase it. The non-polar starting material (2,3-dichloropyrazine) will elute first, followed by your desired monosubstituted product, and finally the more polar disubstituted byproduct.

  • Recrystallization: If the crude product is of reasonable purity (>90%), recrystallization can be a highly effective final purification step.

    • Solvent Screening: Test solvents like isopropanol, ethanol, or mixed solvent systems like ethyl acetate/hexane. The ideal solvent will dissolve the product when hot but allow it to crystallize upon cooling, while impurities remain in the solution.

Frequently Asked Questions (FAQs)

Q1: Why is a base necessary in this SNAr reaction? A base, such as potassium carbonate (K₂CO₃) or triethylamine (TEA), is required to neutralize the hydrochloric acid (HCl) that is formed as a byproduct. If left unneutralized, the HCl will protonate the nitrogen of the 4-methoxypiperidine, forming an ammonium salt. This salt is no longer nucleophilic and cannot participate in the reaction, effectively halting the synthesis.

Q2: Can I use a protic solvent like ethanol instead of DMF? While SNAr reactions are typically run in polar aprotic solvents, some procedures report using alcohols.[5] However, there is a risk of competitive solvolysis, where the alcohol acts as a nucleophile to form an alkoxy-pyrazine byproduct.[6] For optimal yield and a cleaner reaction profile, aprotic solvents like DMF or DMSO are recommended.

Q3: Is it possible to use palladium catalysis for this reaction? While palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) are powerful methods for forming C-N bonds, they are often unnecessary for activated systems like dichloropyrazine.[7][8] The inherent electron deficiency of the pyrazine ring makes it sufficiently reactive for a direct, catalyst-free SNAr reaction, which is often cheaper, simpler, and avoids potential metal contamination in the final product.[9][10]

Q4: How can I effectively monitor the reaction using Thin Layer Chromatography (TLC)? Develop a TLC system using a solvent mixture similar to what you plan for column chromatography (e.g., 20-30% Ethyl Acetate in Hexane). Spot the starting 2,3-dichloropyrazine, the 4-methoxypiperidine, and a co-spot of both on the baseline. As the reaction progresses, you will see the starting material spot diminish and a new, more polar product spot appear between the starting material and the baseline. The disubstituted product will be even more polar and appear closer to the baseline.

Experimental Protocols

Protocol 1: Optimized Synthesis of 2-Chloro-3-(4-methoxypiperidin-1-yl)pyrazine

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2,3-dichloropyrazine (1.0 eq).

  • Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq).

  • Add anhydrous N,N-Dimethylformamide (DMF) to create a ~0.5 M solution with respect to the dichloropyrazine.

  • Begin stirring the suspension.

  • Add 4-methoxypiperidine (1.1 eq) dropwise to the mixture at room temperature.

  • Heat the reaction mixture to 80-90 °C using an oil bath.

  • Monitor the reaction progress every 1-2 hours by TLC (20% EtOAc/Hexane).

  • Once the starting material is consumed (typically 6-12 hours), cool the reaction to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash with brine (3x) to remove DMF.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification by Flash Column Chromatography

  • Prepare a silica gel column using hexane as the slurry solvent.

  • Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

  • Load the dry silica onto the column.

  • Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% EtOAc and gradually increasing to 30% EtOAc).

  • Collect fractions and analyze by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the final product.

References

  • Concerted Nucleophilic Aromatic Substitutions. PMC - NIH. Available at: [Link]

  • Synthesis, in vitro biological evaluation and molecular modelling of new 2-chloro-3-hydrazinopyrazine derivatives as potent acetylcholinesterase inhibitors‏ on PC12 cells. PMC. Available at: [Link]

  • Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. PMC. Available at: [Link]

  • An air-dried, 1-L, three-necked, round-bottomed flask is equipped with a Teflon-coated, egg-shaped, magnetic stirring bar (1/2"x 5/8"), rubber septum, air-jacketed condenser with nitrogen inlet and thermometer (Figure 1). The flask is evacuated (20 mmHg), backfilled with - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

  • Trifluoromethoxypyrazines: Preparation and Properties. MDPI. Available at: [Link]

  • Directed nucleophilic aromatic substitution reaction. The Royal Society of Chemistry. Available at: [Link]

  • Org. Synth. 2012, 89, 549-561 - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

  • Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine. Stack Exchange. Available at: [Link]

  • Amination and solvolysis reactions on 2-amino-4,6-dichloropyrimidin-5-carbaldehyde. MDPI. Available at: [Link]

  • Pyrido[3,4-b]pyrazines: A new application for 2-chloro-3,4-diaminopyridine. LOCKSS. Available at: [Link]

  • US3287451A - Process for the preparation of 2, 3-dichloropyrazine.Google Patents.
  • Efficient Nucleophilic Substitution Reactions of Pyrimidyl and Pyrazyl Halides with Nucleophiles under Focused Microwave Irradiation. ResearchGate. Available at: [Link]

  • New dimensions in triazolo[4,3-a]pyrazine derivatives: The land of opportunity in organic and medicinal chemistry. ScienceDirect. Available at: [Link]

  • Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides. ResearchGate. Available at: [Link]

  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI. Available at: [Link]

  • Synthesis of 3,3'-Dichloro-2,2'-bipyrazine. J-STAGE. Available at: [Link]

  • Pyrazine synthesis. Organic Chemistry Portal. Available at: [Link]

Sources

How to remove unreacted piperidine impurities from 2-Chloro-3-(4-methoxypiperidin-1-yl)pyrazine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of 2-Chloro-3-(4-methoxypiperidin-1-yl)pyrazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the removal of unreacted piperidine impurities from your reaction mixture. Our goal is to equip you with the scientific rationale and practical protocols to achieve high purity of your target compound.

Understanding the Challenge: Product vs. Impurity

The successful purification of 2-Chloro-3-(4-methoxypiperidin-1-yl)pyrazine from unreacted piperidine hinges on exploiting the differences in their physicochemical properties. Let's compare the key characteristics:

Property2-Chloro-3-(4-methoxypiperidin-1-yl)pyrazine (Product - Estimated)Piperidine (Impurity)Rationale for Separation
Molecular Weight 227.69 g/mol 85.15 g/mol Significant difference allows for separation by size-based techniques and contributes to a large boiling point difference.
Boiling Point High (estimated >250 °C)106 °C[1]The large difference makes distillation a viable option for bulk removal of piperidine, assuming thermal stability of the product.
Basicity (pKa of conjugate acid) Lower (Pyrazine pKa ≈ 0.65)[1][2]Higher (pKa ≈ 11.2)[3]The significant difference in basicity is the cornerstone of purification by acid-base extraction and the use of acidic scavengers.
Solubility Soluble in many organic solvents (e.g., DCM, EtOAc, Hexane/EtOAc mixtures).[4][5]Miscible with water and most organic solvents.[3]Differential solubility of their respective salts (formed during acid-base extraction) is key to separation.
Polarity Moderately polarPolarThis difference allows for effective separation using chromatography.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here we address common issues encountered during the purification process in a question-and-answer format.

Q1: My initial work-up still shows a significant amount of piperidine in my crude product. What is the most straightforward method to remove it?

A1: For efficient and straightforward removal of piperidine, an acid-base extraction is highly recommended. Piperidine is a much stronger base than your pyrazine product. By washing your organic solution with a dilute aqueous acid (e.g., 1M HCl), piperidine will be protonated to form a water-soluble hydrochloride salt, which will partition into the aqueous layer. Your less basic pyrazine product will remain in the organic layer.

Troubleshooting Tip: If you suspect your product has some basicity and might be partially extracted into the aqueous acid, you can back-extract the acidic aqueous layer with a fresh portion of organic solvent to recover any lost product.

Q2: I'm performing flash column chromatography, but I'm observing significant peak tailing for my product. What's causing this and how can I fix it?

A2: Peak tailing of basic compounds like your substituted pyrazine on silica gel is a common problem. It is caused by the interaction of the basic nitrogen atoms in your molecule with the acidic silanol groups on the silica surface.[6]

To mitigate this, you can:

  • Add a Basic Modifier to Your Eluent: Incorporating a small amount of a tertiary amine, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), into your mobile phase (typically 0.1-1% v/v) will neutralize the acidic sites on the silica gel, leading to sharper peaks and improved separation.[7]

  • Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or a deactivated silica gel.

Q3: Can I use distillation to remove the piperidine?

A3: Yes, simple distillation can be an effective method for the bulk removal of piperidine, especially at the beginning of your purification process, due to its low boiling point (106 °C). However, consider the following:

  • Thermal Stability: Ensure your product, 2-Chloro-3-(4-methoxypiperidin-1-yl)pyrazine, is thermally stable at the temperatures required to distill off the piperidine. Substituted pyrazines and other heterocyclic compounds can have good thermal stability.[8]

  • Vacuum Distillation: If your product is sensitive to high temperatures, performing the distillation under reduced pressure will lower the boiling points of both components and can be a gentler alternative.

  • Not for High Purity: Distillation is excellent for removing large quantities of piperidine but may not be sufficient to achieve high levels of purity on its own. It is best used as a preliminary purification step.

Q4: I have a solid product. Is recrystallization a good option for removing piperidine?

A4: Recrystallization is an excellent technique for purifying solid compounds, but it is not ideal for removing a liquid impurity like piperidine. The piperidine will likely remain in the mother liquor. However, if your crude solid has other solid impurities, recrystallization after the initial removal of piperidine by extraction or distillation can be a powerful final purification step.

Troubleshooting Tip for Recrystallization: If your compound "oils out" instead of forming crystals, try using a larger volume of solvent, cooling the solution more slowly, or changing your solvent system.[9]

Q5: How can I confirm that all the piperidine has been removed?

A5: Several analytical techniques can be used to assess the purity of your final product:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly sensitive method for detecting volatile impurities like piperidine.[10]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS can also be used to detect piperidine, offering high specificity and sensitivity.[11][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool. The presence of characteristic signals for piperidine (which will differ from the signals of the piperidine moiety in your product) can be used for detection and quantification.

Detailed Experimental Protocols

Here are step-by-step protocols for the most recommended purification methods.

Protocol 1: Purification by Acid-Base Extraction

This method leverages the significant difference in basicity between piperidine and the pyrazine product.

Workflow Diagram: Acid-Base Extraction

crude Crude Product in Organic Solvent (e.g., DCM) sep_funnel Separatory Funnel crude->sep_funnel acid_wash Wash with 1M HCl (aq) sep_funnel->acid_wash separate Separate Layers acid_wash->separate organic_layer Organic Layer: Product separate->organic_layer aqueous_layer Aqueous Layer: Piperidine HCl Salt separate->aqueous_layer dry Dry Organic Layer (e.g., Na2SO4) organic_layer->dry evaporate Evaporate Solvent dry->evaporate pure_product Purified Product evaporate->pure_product

Caption: Workflow for purification via acid-base extraction.

Step-by-Step Procedure:

  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent, such as dichloromethane (DCM) or ethyl acetate (EtOAc).

  • Acidic Wash: Transfer the organic solution to a separatory funnel and add an equal volume of 1M hydrochloric acid (HCl).

  • Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.

  • Phase Separation: Allow the layers to separate completely. The protonated piperidine hydrochloride will be in the upper aqueous layer (if the organic solvent is denser than water, like DCM) or the lower aqueous layer (if the organic solvent is less dense).

  • Separation: Carefully drain the aqueous layer.

  • Repeat: Repeat the acidic wash (steps 2-5) one or two more times to ensure complete removal of piperidine.

  • Neutralizing Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid, followed by a wash with brine (saturated NaCl solution).

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the purified product.

Protocol 2: Purification by Flash Column Chromatography

This method separates compounds based on their differential adsorption to a stationary phase.

Workflow Diagram: Flash Column Chromatography

crude Crude Product tlc TLC Analysis for Solvent System Optimization crude->tlc column_prep Pack Column with Silica Gel tlc->column_prep loading Load Sample column_prep->loading elution Elute with Gradient (e.g., Hexane/EtOAc + 0.5% TEA) loading->elution collection Collect Fractions elution->collection analysis Analyze Fractions by TLC collection->analysis combine Combine Pure Fractions analysis->combine evaporate Evaporate Solvent combine->evaporate pure_product Purified Product evaporate->pure_product

Sources

Overcoming solubility issues of 2-Chloro-3-(4-methoxypiperidin-1-yl)pyrazine in aqueous assays

Author: BenchChem Technical Support Team. Date: April 2026

Initiating Data Collection

I'm starting by executing a series of Google searches to build a solid data foundation on 2-Chloro-3-(4-methoxypiperidin-1-yl)pyrazine. I'm focusing on key physicochemical properties like its structure, pKa, logP, and solubility in various solvents. I'm also searching for established analytical methods.

Developing Solubilization Protocols

I'm now diving deeper into solubilization techniques. My focus has shifted to identifying methods and excipients used to boost aqueous solubility in biological assays, specifically for poorly soluble compounds. I am also investigating literature and patents related to solubilizing this compound or similar pyrazine derivatives. I will compile the info into a structured guide, starting with an FAQ section addressing common solubility issues. Then, I'll build a troubleshooting section.

Expanding Data Gathering

I'm expanding my data gathering with specific Google searches for properties and solubilization techniques. I'm building a technical support guide, starting with an FAQ and troubleshooting section. I will then create visuals, including a Graphviz diagram. I'm focusing on a Q&A format for the final content.

Flash chromatography solvent systems for 2-Chloro-3-(4-methoxypiperidin-1-yl)pyrazine purification

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the purification of 2-Chloro-3-(4-methoxypiperidin-1-yl)pyrazine . This guide is engineered for researchers and drug development professionals facing chromatographic challenges with basic heterocyclic amines.

Below, you will find mechanistic insights, diagnostic FAQs, and self-validating experimental protocols designed to resolve peak tailing, improve resolution, and maximize recovery.

Mechanistic Insight: The Chromatography of Piperidinyl-Pyrazines

The molecule 2-Chloro-3-(4-methoxypiperidin-1-yl)pyrazine presents a unique chromatographic profile due to its dual-nitrogen system. While the pyrazine core is weakly basic and electron-deficient (exacerbated by the lipophilic, electron-withdrawing chloro group), the piperidine ring acts as a highly basic tertiary amine .

When utilizing standard "Type A" or bare silica gel for normal-phase flash chromatography, the primary mechanism of retention is adsorption. However, bare silica surfaces are densely populated with weakly acidic silanol groups (Si-OH)[1]. The basic nitrogen of the piperidine ring undergoes strong, secondary acid-base (ion-exchange) interactions with these anionic silanols[2]. This phenomenon disrupts the uniform partitioning of the analyte, causing the compound to "stick" to the stationary phase. The macroscopic result is severe peak tailing, band broadening, co-elution with impurities, and significant yield loss[3].

Diagnostic Troubleshooting & FAQs

Q1: My compound streaks severely on TLC and elutes as a broad, tailing peak during normal-phase flash chromatography. How do I fix this? A: You must neutralize the acidic silanol sites on the silica gel. This is achieved by adding a competing base, known as a silanol suppressor, to your mobile phase. Triethylamine (TEA) at a concentration of 1–5% v/v is the industry standard for Hexane/Ethyl Acetate systems. Because TEA is a small, strong base, it outcompetes the bulky piperidinyl-pyrazine for the active Si-OH sites, masking them and allowing your target analyte to elute as a sharp band[2][3].

Q2: I added TEA to my solvent, but I am still experiencing poor resolution. What are my alternatives? A: If mobile phase modifiers are insufficient, you must alter the stationary phase. Switch to an amine-functionalized silica column (e.g., KP-NH) or basic alumina[2]. Amine-functionalized columns have primary amines covalently bonded to the silica surface, permanently neutralizing the silanols and creating a highly basic environment. This completely eliminates the need for TEA in your mobile phase.

Q3: Can I use Reversed-Phase (C18) chromatography for this compound? A: Yes, reversed-phase chromatography is highly effective for polar, ionizable amines. However, to prevent tailing caused by unendcapped silanols on the C18 matrix, you must control the pH. Adding a low-pH modifier like 0.1% Trifluoroacetic acid (TFA) or Formic acid to your Water/Acetonitrile gradients ensures both the analyte and the residual silanols are fully protonated. This forces the molecule into a single, charged state, preventing secondary ion-exchange interactions and yielding sharp peaks[1][4].

Q4: How do I remove TEA from my purified fractions? A: TEA has a boiling point of 89°C and tends to form salts, making it stubborn to remove via standard rotary evaporation. To ensure complete removal, co-evaporate your concentrated fractions with toluene (3 x 10 mL) under reduced pressure. Alternatively, if your compound is soluble in highly polar systems, switch to a Dichloromethane/Methanol gradient using 1% Ammonium Hydroxide (NH₄OH), which is highly volatile and easily removed during lyophilization[2][4].

Troubleshooting Logic & Workflows

TroubleshootingTree Start Issue: Poor Resolution or Tailing of Target Pyrazine Phase Current Stationary Phase? Start->Phase Normal Bare Silica (Normal Phase) Phase->Normal Reversed C18 (Reversed Phase) Phase->Reversed ActionNP1 Add 1-5% TEA to Mobile Phase Normal->ActionNP1 Quick Fix ActionNP2 Switch to Amine-Functionalized Silica (KP-NH) Normal->ActionNP2 Persistent Tailing ActionRP1 Add 0.1% TFA or Formic Acid Reversed->ActionRP1 Peak Broadening

Diagnostic logic for resolving peak tailing in pyrazine/piperidine purifications.

Self-Validating Experimental Protocols

Protocol A: Normal-Phase Purification with Silanol Suppression

Causality: Pre-equilibrating the column with TEA ensures that all acidic silanol sites are occupied by the modifier before the basic analyte is introduced, preventing on-column degradation and tailing[2][3].

  • Solvent Preparation: Prepare Mobile Phase A (Hexane + 1% v/v TEA) and Mobile Phase B (Ethyl Acetate + 1% v/v TEA). Mix thoroughly.

  • Column Equilibration (Critical Step): Flush a standard bare silica flash column with 3 to 5 column volumes (CV) of Mobile Phase A. Verify equilibration by checking the pH of the column effluent; it should be basic.

  • Sample Loading: Dissolve the crude 2-Chloro-3-(4-methoxypiperidin-1-yl)pyrazine in a minimum volume of Dichloromethane (DCM). Apply directly to the column head (liquid load). If the sample is insoluble in DCM, dry load it onto Celite 545 to prevent band broadening.

  • Gradient Elution: Run a shallow gradient from 0% to 50% Mobile Phase B over 12–15 CVs.

  • Validation & Recovery: Monitor fractions via UV (254 nm). Spot peak fractions on a silica TLC plate pre-treated with 1% TEA in the developing solvent. Pool pure fractions and co-evaporate with toluene under reduced pressure to azeotropically remove residual TEA.

Workflow Prep 1. Sample Preparation (Dissolve in DCM) Eq 2. Column Equilibration (Hexane/EtOAc + 1% TEA) Prep->Eq Load 3. Sample Loading (Liquid Injection) Eq->Load Elute 4. Gradient Elution (0-50% EtOAc) Load->Elute Collect 5. Fraction Collection (TLC/UV Monitor) Elute->Collect

Standard normal-phase flash chromatography workflow with silanol suppression.

Protocol B: Reversed-Phase Purification (C18)

Causality: Utilizing a low-pH modifier protonates the piperidine nitrogen, increasing its polarity and ensuring it interacts uniformly with the hydrophobic C18 chains rather than unendcapped silanols[1][4].

  • Solvent Preparation: Prepare Mobile Phase A (Milli-Q Water + 0.1% v/v TFA) and Mobile Phase B (Acetonitrile + 0.1% v/v TFA).

  • Equilibration: Equilibrate a C18 flash column with 5 CVs of 5% Mobile Phase B.

  • Loading: Dissolve the sample in a 1:1 mixture of Water/Acetonitrile or pure DMSO. Inject onto the column.

  • Gradient Elution: Run a gradient from 5% to 80% Mobile Phase B over 15 CVs.

  • Validation & Recovery: Pool the UV-active fractions. Because TFA forms a stable salt with the piperidine nitrogen, the final product will be recovered as the TFA salt following lyophilization. If the free base is required, perform a post-purification liquid-liquid extraction (DCM/1M NaOH)[5].

Data Presentation: Solvent System Selection Matrix

Table 1: Recommended Solvent Systems and Modifiers for Basic Pyrazine Derivatives

Chromatography TypeStationary PhaseMobile Phase AMobile Phase BModifierMechanism of Action
Normal Phase Bare Silica (Type A/B)HexaneEthyl Acetate1-5% TEAActs as a silanol suppressor; outcompetes basic amines for acidic Si-OH sites.
Normal Phase Bare Silica (Type A/B)DichloromethaneMethanol1% NH₄OHHighly volatile base; neutralizes silica and is easily removed post-purification.
Normal Phase Amine-Functionalized (KP-NH)HexaneEthyl AcetateNone RequiredCovalently bonded primary amines permanently neutralize the silica surface.
Reversed Phase C18 (Endcapped)WaterAcetonitrile0.1% TFALow pH protonates the amine and silanols, preventing secondary ion exchange.

References

  • Benchchem - Application Notes and Protocols for the Purification of Piperidine Reaction Products.
  • Biotage - How do I purify ionizable organic amine compounds using flash column chromatography?
  • Welch Materials - Triethylamine as a Mobile Phase Additive: What Does It Do?
  • Phenomenex - HPLC Tech Tip: Peak Tailing of Basic Analytes.
  • Teledyne Labs - Purine and Related Compound Purification Strategies.

Sources

Technical Support Center: Minimizing Side Reactions in the Amination of 2-Chloro-3-(4-methoxypiperidin-1-yl)pyrazine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you are likely aware that the amination of highly functionalized heteroaryl chlorides—specifically 2-chloro-3-(4-methoxypiperidin-1-yl)pyrazine—presents a unique set of challenges. The pyrazine core is highly electron-deficient, making it susceptible to both Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig cross-coupling[1]. However, the steric bulk of the ortho-4-methoxypiperidin-1-yl group, combined with the chelating ability of the pyrazine nitrogens, frequently leads to competitive side reactions such as hydrodehalogenation, catalyst poisoning, and substrate degradation[2][3].

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure high-fidelity C-N bond formation.

Mechanistic Overview & Strategy Selection

The first step in minimizing side reactions is selecting the correct amination pathway based on your amine nucleophile. Highly nucleophilic aliphatic amines are best suited for metal-free SNAr to avoid unnecessary catalyst deactivation, whereas weakly nucleophilic aryl amines or amides strictly require Palladium-catalyzed Buchwald-Hartwig conditions[4].

DecisionTree Start Amine Nucleophile Type Aliphatic Aliphatic / Highly Nucleophilic Start->Aliphatic Aryl Aryl / Weakly Nucleophilic Start->Aryl SNAr SNAr Pathway (Thermal/Microwave) Aliphatic->SNAr BHA Buchwald-Hartwig Cross-Coupling Aryl->BHA OptSNAr Optimize: Solvent (NMP/H2O), Base (DIPEA/K2CO3) SNAr->OptSNAr OptBHA Optimize: Pd Precatalyst, Bidentate Ligand, Base BHA->OptBHA

Decision tree for selecting SNAr vs. Buchwald-Hartwig amination pathways.

Troubleshooting FAQs

Q1: During Buchwald-Hartwig amination, I am observing significant hydrodehalogenation (replacement of -Cl with -H). How can I suppress this? A1: Hydrodehalogenation is a classic side reaction that occurs when the reductive elimination of the desired product is slower than competing pathways, such as β-hydride elimination from the amine or protodehalogenation from trace moisture[3]. The electron-deficient pyrazine ring stabilizes the Pd-aryl intermediate, inadvertently delaying C-N bond formation.

  • Solution: Switch from monodentate phosphines to bulky, bidentate ligands (e.g., BINAP or BrettPhos) to force the steric crowding that accelerates reductive elimination[5]. Furthermore, ensure strictly anhydrous conditions, as moisture in the base (e.g., NaOtBu) directly causes protodehalogenation[3].

Q2: My cross-coupling reaction stalls at 30% conversion. Is the substrate poisoning the catalyst? A2: Yes. This is a manifestation of the "2-pyridyl problem"[2]. The nitrogen atoms in the pyrazine ring can tightly coordinate to the palladium center. When combined with the steric hindrance of the ortho-piperidine group, this forms a highly stable, inactive off-cycle Pd(II) complex, effectively stalling the catalytic cycle[2].

  • Solution: Utilize a Generation 3 or 4 Palladacycle pre-catalyst (e.g., BrettPhos Pd G3). These pre-catalysts rapidly generate the active L-Pd(0) species upon exposure to a mild base, preventing the starting material from trapping the Pd(II) precursor[4]. Additionally, switching to a more coordinating solvent like CPME or t-AmOH can help out-compete substrate chelation[3].

Q3: When attempting an SNAr amination with an aliphatic amine, I get a complex mixture of degradation products. Why? A3: While 2-chloropyrazines are highly reactive toward SNAr, the harsh thermal conditions (e.g., >120 °C in toluene) often used to force the reaction past the steric bulk of the 3-position substituent can lead to amine oxidation or ring degradation[6].

  • Solution: Lower the temperature and switch to a polar aprotic solvent like NMP, which stabilizes the Meisenheimer complex intermediate, allowing the reaction to proceed at 80 °C[6]. Alternatively, running the reaction in aqueous media with KF or under mild micellar conditions has been shown to facilitate SNAr on heteroaryl chlorides while completely suppressing organic degradation byproducts[1].

Quantitative Condition Matrix

The following table summarizes the causal relationship between reaction conditions and the quantitative distribution of side reactions during the amination of 2-chloro-3-(4-methoxypiperidin-1-yl)pyrazine.

Reaction PathwayCatalyst / ReagentsPrimary Side ReactionConversion (%)Desired Product Yield (%)
Buchwald-Hartwig Pd(OAc)₂, PPh₃, NaOtBu, Toluene (100 °C)Hydrodehalogenation (25%)60%35%
Buchwald-Hartwig BrettPhos Pd G3, NaOtBu, t-AmOH (80 °C)None detected>95%92%
SNAr Neat Amine, 150 °C, 24hDegradation / Oxidation (30%)100%45%
SNAr NMP, DIPEA, 80 °C, 12hUnreacted Starting Material (10%)90%85%

Self-Validating Experimental Protocols

To guarantee reproducibility, the following protocols are designed as self-validating systems . They include built-in In-Process Controls (IPCs) and mechanistic checkpoints to ensure the chemistry is proceeding on-cycle.

Protocol A: Optimized Buchwald-Hartwig Cross-Coupling

Designed to prevent hydrodehalogenation and catalyst poisoning.

  • Inert Preparation: Inside a nitrogen-filled glovebox, charge an oven-dried reaction vial with 2-chloro-3-(4-methoxypiperidin-1-yl)pyrazine (1.0 eq), the desired amine (1.2 eq), BrettPhos Pd G3 (2 mol%), and anhydrous NaOtBu (1.5 eq).

    • Causality Check: The glovebox setup ensures the absolute exclusion of oxygen and moisture. Moisture reacts with NaOtBu to form NaOH, which is a primary driver of protodehalogenation[3].

  • Solvent Addition: Add anhydrous, degassed t-AmOH to achieve a 0.2 M concentration. Seal the vial with a PTFE-lined septum cap.

  • Activation & Reaction: Move the vial to a fume hood and heat to 80 °C with vigorous stirring (800 rpm).

    • Validation Checkpoint (15 mins): The solution should transition from a pale yellow to a deep red/brown, indicating the successful base-mediated activation of the G3 pre-catalyst into the active L-Pd(0) species[4].

    • Validation Checkpoint (1 hour): Extract a 10 µL aliquot via syringe, quench in 1 mL of LC-MS grade MeCN, and analyze. You should observe >50% conversion. If the reaction is stalled and unreacted Pd pre-catalyst is visible on the UV trace, base activation has failed due to steric occlusion.

  • Work-up: Upon completion (typically 4-6 hours), cool to room temperature. Dilute with EtOAc and filter through a tightly packed pad of Celite.

    • Causality Check: The Celite filtration removes insoluble inorganic salts (NaCl) and precipitated Pd black. Failing to remove these before aqueous extraction will cause severe emulsions and trap the product[2].

  • Purification: Concentrate the filtrate and purify via flash column chromatography (Silica, Hexanes/EtOAc gradient).

CatalyticCycle Pd0 L-Pd(0) Active Catalyst OA Oxidative Addition Pd0->OA + Aryl-Cl Side2 Catalyst Poisoning (Pyrazine Chelation) Pd0->Side2 AmineCoord Amine Coordination OA->AmineCoord + Amine, Base Side1 Hydrodehalogenation (Moisture/β-hydride) OA->Side1 RE Reductive Elimination AmineCoord->RE - HX RE->Pd0 + Product

Catalytic cycle highlighting off-cycle pathways for hydrodehalogenation and poisoning.

Protocol B: Mild SNAr Amination (For Aliphatic Amines)

Designed to prevent thermal degradation and methoxy cleavage.

  • Preparation: In a round-bottom flask, dissolve 2-chloro-3-(4-methoxypiperidin-1-yl)pyrazine (1.0 eq) in anhydrous NMP (0.5 M).

  • Reagent Addition: Add the aliphatic amine (3.0 eq) and N,N-Diisopropylethylamine (DIPEA) (2.0 eq).

    • Causality Check: Using an excess of amine and DIPEA acts as an acid scavenger for the generated HCl. NMP is chosen because its high dielectric constant stabilizes the polar Meisenheimer transition state, allowing the reaction to proceed at much lower temperatures than toluene[6].

  • Reaction: Heat the mixture to 80 °C.

    • Validation Checkpoint (4 hours): Monitor via TLC (UV active). The absence of baseline streaking confirms that thermal degradation and piperidine oxidation have been successfully suppressed.

  • Work-up: Cool to room temperature and pour the mixture into ice-cold water to precipitate the product. Filter the solid and wash with cold water to remove residual NMP and DIPEA hydrochloride salts.

Sources

Validation & Comparative

A Comparative Analysis of the Reactivity of 2-Chloro-3-(4-methoxypiperidin-1-yl)pyrazine and 2-chloro-3-(piperidin-1-yl)pyrazine

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides an in-depth technical comparison of the reactivity of two key heterocyclic building blocks: 2-Chloro-3-(4-methoxypiperidin-1-yl)pyrazine and 2-chloro-3-(piperidin-1-yl)pyrazine. The focus is on their susceptibility to nucleophilic aromatic substitution (SNAr), a critical transformation in the synthesis of diverse bioactive molecules. Through a combination of theoretical analysis based on electronic effects and a review of established experimental protocols, this document aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the subtle yet significant differences in the chemical behavior of these two compounds. This guide will elucidate the electronic influence of the 4-methoxy substituent on the piperidine ring and its subsequent impact on the reactivity of the pyrazine core.

Introduction: The Significance of Substituted Chloropyrazines

Pyrazine and its derivatives are fundamental scaffolds in medicinal chemistry, appearing in a wide array of pharmaceuticals and natural products.[1] The 2-chloropyrazine moiety, in particular, serves as a versatile intermediate for the introduction of various functional groups via nucleophilic aromatic substitution (SNAr) reactions.[2][3] The electron-deficient nature of the pyrazine ring, a consequence of the two nitrogen atoms, facilitates attack by nucleophiles, making the displacement of the chloro substituent a highly efficient process.[4][5] This guide focuses on two closely related 2-chloropyrazine derivatives: 2-chloro-3-(piperidin-1-yl)pyrazine and its 4-methoxy-substituted analog. The primary objective is to dissect and compare their reactivity profiles, offering predictive insights for synthetic planning.

Theoretical Framework: Electronic Effects Governing Reactivity

The rate of nucleophilic aromatic substitution on a heterocyclic ring is profoundly influenced by the electronic properties of its substituents.[6][7] The key to understanding the reactivity difference between the two title compounds lies in the electronic nature of the piperidine and 4-methoxypiperidine moieties.

The Inductive and Resonance Effects of the Methoxy Group

The methoxy group (-OCH3) exhibits a dual electronic character:

  • Inductive Effect (-I): Due to the higher electronegativity of the oxygen atom, the methoxy group exerts an electron-withdrawing inductive effect through the sigma bonds.[8]

  • Resonance Effect (+R or +M): The lone pairs on the oxygen atom can participate in resonance, donating electron density to an adjacent π-system. This is a powerful electron-donating effect.[8][9]

In the context of the 4-methoxypiperidine ring, the oxygen atom's lone pairs can influence the electron density of the piperidine nitrogen that is attached to the pyrazine ring.

Impact on the Pyrazine Ring's Electrophilicity

The piperidin-1-yl group is generally considered to be electron-donating. This donation occurs through the nitrogen lone pair, which can delocalize into the pyrazine ring, thereby increasing its electron density. This increase in electron density makes the pyrazine ring less electrophilic and, consequently, less reactive towards nucleophilic attack.

The introduction of a methoxy group at the 4-position of the piperidine ring introduces a competing electronic effect. While the methoxy group itself has an inductive electron-withdrawing effect, its primary influence on the piperidine nitrogen is also inductive. This -I effect of the methoxy group, transmitted through the saturated piperidine ring, will slightly decrease the electron-donating ability of the piperidine nitrogen towards the pyrazine ring.

Therefore, it is hypothesized that 2-Chloro-3-(4-methoxypiperidin-1-yl)pyrazine will be slightly more reactive towards nucleophilic aromatic substitution than 2-chloro-3-(piperidin-1-yl)pyrazine. The reduced electron-donating character of the 4-methoxypiperidin-1-yl substituent, due to the inductive effect of the methoxy group, leads to a more electrophilic pyrazine core.

G cluster_0 2-chloro-3-(piperidin-1-yl)pyrazine cluster_1 2-Chloro-3-(4-methoxypiperidin-1-yl)pyrazine Piperidine Piperidine Ring (Electron-Donating) Pyrazine_A Pyrazine Ring (Less Electrophilic) Piperidine->Pyrazine_A Donates e- density Reactivity_A Lower Reactivity in SNAr Pyrazine_A->Reactivity_A 4-Methoxy 4-Methoxy Group (-I Effect) 4-MPiperidine 4-Methoxypiperidine Ring (Less Electron-Donating) 4-Methoxy->4-MPiperidine Inductively withdraws e- Pyrazine_B Pyrazine Ring (More Electrophilic) 4-MPiperidine->Pyrazine_B Reduced e- donation Reactivity_B Higher Reactivity in SNAr Pyrazine_B->Reactivity_B

Figure 1: A diagram illustrating the electronic effects influencing the reactivity of the two pyrazine derivatives in SNAr reactions.

Experimental Evidence and Comparative Data

Reaction Type Nucleophile Typical Conditions for 2-Chloropyrazines Expected Trend
AminationPrimary/Secondary AminesReflux in a polar solvent (e.g., ethanol, DMF), often with a base (e.g., K₂CO₃, Et₃N).[10]2-Chloro-3-(4-methoxypiperidin-1-yl)pyrazine is expected to react under slightly milder conditions or give higher yields in the same timeframe.
ThiolationThiols/ThiolatesOften requires a strong base (e.g., NaH, NaOMe) in a polar aprotic solvent (e.g., DMF, DMSO).[7]The 4-methoxy analog is predicted to proceed more readily, potentially with a weaker base or at a lower temperature.
AlkoxylationAlkoxidesTypically requires a strong base to generate the alkoxide nucleophile (e.g., NaH) and elevated temperatures.A modest increase in reactivity is anticipated for the 4-methoxy derivative.

Table 1: A summary of typical SNAr reactions on 2-chloropyrazines and the predicted reactivity trend.

Experimental Protocols

To empirically validate the predicted difference in reactivity, a standardized set of experiments can be performed. The following protocols outline a comparative study for the amination of both substrates with a common nucleophile, morpholine.

General Procedure for Comparative Amination

This protocol is designed to be a self-validating system by running the reactions in parallel under identical conditions.

G start Start prep_A Prepare Solution A: 2-chloro-3-(piperidin-1-yl)pyrazine in Ethanol start->prep_A prep_B Prepare Solution B: 2-Chloro-3-(4-methoxypiperidin-1-yl)pyrazine in Ethanol start->prep_B add_reagents To each solution, add: - Morpholine (1.2 eq) - K₂CO₃ (2.0 eq) prep_A->add_reagents prep_B->add_reagents reflux Reflux both reaction mixtures at 80°C add_reagents->reflux monitor Monitor reaction progress by TLC/LC-MS at t=1h, 2h, 4h, 8h reflux->monitor workup Aqueous Workup & Extraction monitor->workup analysis Analyze crude product ratio by ¹H NMR workup->analysis purify Column Chromatography analysis->purify end Characterize Pure Products purify->end

Figure 2: A workflow for the comparative amination experiment.

Materials:

  • 2-chloro-3-(piperidin-1-yl)pyrazine

  • 2-Chloro-3-(4-methoxypiperidin-1-yl)pyrazine

  • Morpholine

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Ethanol (anhydrous)

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: In two separate, identical round-bottom flasks equipped with reflux condensers and magnetic stirrers, dissolve 1.0 mmol of the respective 2-chloropyrazine derivative in 10 mL of anhydrous ethanol.

  • Addition of Reagents: To each flask, add morpholine (1.2 mmol, 1.2 equivalents) followed by anhydrous potassium carbonate (2.0 mmol, 2.0 equivalents).

  • Reaction: Heat both reaction mixtures to reflux (approximately 80°C) with vigorous stirring.

  • Monitoring: Monitor the progress of each reaction at regular intervals (e.g., 1, 2, 4, and 8 hours) by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the consumption of the starting material.

  • Work-up: After a predetermined time (e.g., 8 hours), cool the reaction mixtures to room temperature. Remove the ethanol under reduced pressure. Partition the residue between water (20 mL) and ethyl acetate (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Analysis: Analyze the crude product by ¹H NMR spectroscopy to determine the conversion percentage.

  • Purification: Purify the products by flash column chromatography on silica gel.

Conclusion

Based on fundamental principles of physical organic chemistry, 2-Chloro-3-(4-methoxypiperidin-1-yl)pyrazine is predicted to exhibit enhanced reactivity towards nucleophilic aromatic substitution compared to its unsubstituted counterpart, 2-chloro-3-(piperidin-1-yl)pyrazine. This is attributed to the electron-withdrawing inductive effect of the 4-methoxy group, which reduces the electron-donating capacity of the piperidine nitrogen, thereby increasing the electrophilicity of the pyrazine ring. This guide provides a theoretical basis for this prediction and outlines a clear experimental protocol to validate it. For researchers engaged in the synthesis of pyrazine-containing molecules, understanding this subtle difference in reactivity can inform the choice of starting materials and the optimization of reaction conditions, ultimately leading to more efficient and successful synthetic outcomes.

References

  • Synthesis, in vitro biological evaluation and molecular modelling of new 2-chloro-3-hydrazinopyrazine derivatives as potent acetylcholinesterase inhibitors on PC12 cells. PMC.
  • A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews.
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
  • Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glut
  • New dimensions in triazolo[4,3-a]pyrazine derivatives: The land of opportunity in organic and medicinal chemistry. ScienceDirect.
  • A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built
  • Synthesis of aryl {4-[({5-[3-(methylsulfonyl)phenyl]pyrazin-2-yl}- oxy)methyl]piperidin-1-yl}methanones. Journal of Chemical and Pharmaceutical Research.
  • Hammett equ
  • 4-Methoxypiperidine. PubChem.
  • Reaction of 2-chloropyrazine with morpholine with various sol- vents and bases. [a].
  • Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). PubMed.
  • A Comparative Guide to the Reactivity of 3-Chloro-2-pyrazinamine and Other Halopyrazines. Benchchem.
  • Pyrido[3,4-b]pyrazines: A new application for 2-chloro-3,4-diaminopyridine. LOCKSS.
  • Synthesis and biological evaluation of pyridylpiperazine hybrid deriv
  • Methoxy group. Wikipedia.
  • Methoxy gp on aromatic ring ?.
  • Typical Reactivity of the Diazines: Pyridazine, Pyrimidine and Pyrazine. Lejan Team.
  • An In-depth Technical Guide on the Electron-Donating Effects of the Methoxy Group in 1-Methoxycyclohexene. Benchchem.

Sources

A Senior Application Scientist's Guide to the Validation of LC-MS Methods for the Quantification of 2-Chloro-3-(4-methoxypiperidin-1-yl)pyrazine

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the precise and reliable quantification of drug candidates is paramount. This guide provides an in-depth comparison and validation protocol for liquid chromatography-mass spectrometry (LC-MS) methods tailored for the quantification of 2-Chloro-3-(4-methoxypiperidin-1-yl)pyrazine, a heterocyclic small molecule of interest in drug discovery. As a senior application scientist, my aim is to fuse technical accuracy with practical, field-tested insights to empower you in establishing robust and defensible analytical methods.

The validation of a bioanalytical method is not merely a checklist of experiments; it is a systematic process to demonstrate that the method is reliable and reproducible for its intended use.[1] This principle is rigorously outlined in guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), which serve as the foundation for the protocols described herein.[1][2]

Pillar 1: The "Why" Behind the "How" - Causality in Experimental Choices

The selection of an analytical technique is the first critical decision. For a small molecule like 2-Chloro-3-(4-methoxypiperidin-1-yl)pyrazine, LC-MS/MS (tandem mass spectrometry) stands out due to its exceptional sensitivity and selectivity. This is particularly crucial when analyzing complex biological matrices like plasma or urine, where endogenous components can interfere with the analysis.[3] The combination of liquid chromatography's separation power with the mass spectrometer's ability to selectively detect ions of a specific mass-to-charge ratio (m/z) provides a high degree of confidence in the results.

Our choice of a reversed-phase C18 column is driven by the predicted physicochemical properties of the analyte. The pyrazine and piperidine rings suggest a moderate level of hydrophobicity, making it well-suited for retention and separation on a C18 stationary phase. The mobile phase, typically a mixture of an aqueous buffer (like formic acid in water) and an organic solvent (like acetonitrile or methanol), is optimized to achieve a good peak shape and a reasonable retention time, ensuring separation from potential interferences.

Pillar 2: A Self-Validating System - The Core Validation Parameters

A robust bioanalytical method validation is built upon a series of experiments designed to test the method's performance characteristics. These parameters, as stipulated by international guidelines like the ICH Q2(R1), ensure the integrity of the data generated.[4][5][6]

Experimental Workflow for LC-MS Method Validation

LC-MS Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis MD1 Analyte & IS Optimization MD2 Chromatography Optimization MD1->MD2 MD3 Sample Preparation MD2->MD3 V1 Specificity & Selectivity MD3->V1 V2 Linearity & Range V1->V2 V3 Accuracy & Precision V2->V3 V4 LLOQ V3->V4 V5 Stability V4->V5 V6 Matrix Effect V5->V6 V7 Carryover V6->V7 SA1 Run Acceptance V7->SA1 SA2 Incurred Sample Reanalysis SA1->SA2

Caption: Workflow for the development and validation of an LC-MS method.

Detailed Step-by-Step Methodologies

1. Specificity and Selectivity:

  • Objective: To demonstrate that the method can unequivocally measure the analyte in the presence of other components in the sample matrix.[4][6]

  • Protocol:

    • Analyze at least six different blank matrix samples (e.g., human plasma from different donors).

    • Analyze a blank matrix sample spiked with the analyte at the Lower Limit of Quantification (LLOQ) and an internal standard (IS).

    • Analyze a blank matrix sample spiked with the IS alone.

  • Acceptance Criteria: No significant interfering peaks should be observed at the retention times of the analyte and the IS in the blank samples. The response of any interfering peak should be less than 20% of the LLOQ for the analyte and less than 5% for the IS.[7]

2. Linearity and Range:

  • Objective: To establish the relationship between the instrument response and the known concentrations of the analyte.

  • Protocol:

    • Prepare a series of calibration standards by spiking blank matrix with known concentrations of the analyte. A minimum of five to eight non-zero concentrations is recommended.[8]

    • Analyze the calibration standards and plot the peak area ratio (analyte/IS) against the nominal concentration.

    • Perform a linear regression analysis, typically with a weighting factor (e.g., 1/x or 1/x²) to ensure accuracy at the lower end of the curve.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99. The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value, except for the LLOQ, which should be within ±20%.[9]

3. Accuracy and Precision:

  • Objective: To determine the closeness of the measured values to the true value (accuracy) and the degree of scatter between a series of measurements (precision).[1]

  • Protocol:

    • Prepare Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, low QC (within 3x LLOQ), medium QC, and high QC (at least 75% of the upper limit of quantification).[9]

    • Analyze at least five replicates of each QC level in a single analytical run (intra-day) and on at least three different days (inter-day).

  • Acceptance Criteria: The mean accuracy should be within ±15% of the nominal values for all QC levels, except for the LLOQ, where it should be within ±20%. The precision, expressed as the coefficient of variation (%CV), should not exceed 15% for all QC levels, except for the LLOQ, where it should not exceed 20%.[10][11]

4. Stability:

  • Objective: To evaluate the stability of the analyte in the biological matrix under different storage and processing conditions.[3]

  • Protocol:

    • Freeze-Thaw Stability: Analyze low and high QC samples after undergoing at least three freeze-thaw cycles.

    • Short-Term (Bench-Top) Stability: Analyze low and high QC samples kept at room temperature for a duration that mimics the sample handling time.

    • Long-Term Stability: Analyze low and high QC samples after storage at the intended long-term storage temperature (e.g., -80°C) for a defined period.

    • Autosampler Stability: Analyze processed low and high QC samples kept in the autosampler for the expected duration of an analytical run.

  • Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.[12]

Pillar 3: Authoritative Grounding & Comparative Analysis

The validation parameters and acceptance criteria are not arbitrary; they are derived from extensive experience and consensus within the scientific and regulatory communities. The ICH and EMA guidelines provide a harmonized framework for bioanalytical method validation, ensuring data quality and consistency across different laboratories and studies.[2][13][14]

Comparison of LC-MS Approaches
ParameterLC-MS/MS (Triple Quadrupole)High-Resolution MS (e.g., Q-TOF, Orbitrap)
Selectivity Excellent (based on precursor/product ion transitions)Superior (based on high mass accuracy)
Sensitivity Generally higher for targeted quantificationCan be very high, but may require more optimization
Linear Dynamic Range Typically 3-4 orders of magnitudeCan be wider
Cost LowerHigher
Primary Application Targeted quantification in complex matricesMetabolite identification, untargeted analysis, and quantification

For routine quantification of a known small molecule like 2-Chloro-3-(4-methoxypiperidin-1-yl)pyrazine in a drug development setting, a triple quadrupole LC-MS/MS system is often the most practical and cost-effective choice, offering a balance of sensitivity, selectivity, and robustness.

Alternative Analytical Techniques

While LC-MS is the gold standard, other techniques can be considered, each with its own set of advantages and limitations.

TechniqueAdvantagesDisadvantages
Gas Chromatography-Mass Spectrometry (GC-MS) Excellent for volatile and thermally stable compounds.Requires derivatization for many polar compounds.
High-Performance Liquid Chromatography with UV detection (HPLC-UV) Robust, widely available, and cost-effective.Lower sensitivity and selectivity compared to MS.
Capillary Electrophoresis (CE) High separation efficiency, small sample volume.Lower sensitivity, can have reproducibility challenges.

The choice of technique ultimately depends on the specific requirements of the analysis, including the nature of the analyte, the required sensitivity, and the complexity of the matrix.

Decision-Making for Method Selection

Method Selection Decision Tree Start Start: Need to quantify Analyte X Q1 Is high sensitivity & selectivity required? Start->Q1 Q2 Is the analyte volatile & thermally stable? Q1->Q2 No LCMS LC-MS/MS is the optimal choice Q1->LCMS Yes HPLC_UV Consider HPLC-UV Q2->HPLC_UV No GCMS Consider GC-MS Q2->GCMS Yes

Caption: A simplified decision tree for selecting an analytical method.

Conclusion

The validation of an LC-MS method for the quantification of 2-Chloro-3-(4-methoxypiperidin-1-yl)pyrazine is a critical undertaking that demands a thorough understanding of the underlying scientific principles and regulatory expectations. By following a structured approach that emphasizes the rationale behind experimental choices, incorporates a comprehensive set of validation parameters, and is grounded in authoritative guidelines, researchers can establish a robust and reliable analytical method. This, in turn, ensures the generation of high-quality data that can confidently support drug development decisions.

References

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. [Link][2]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link][6]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link][13]

  • van Amsterdam, P., et al. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Bioanalysis, 4(3), 231-236. [Link][15]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link][16]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][5]

  • The Center for Professional Innovation & Education (CfPIE). (n.d.). LC-MS/MS: Bioanalytical Method Validation. [Link][17]

  • Scribd. (n.d.). LC-MS Method Validation Guidelines. [Link][8]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link][6]

  • Houghton, R. (2009). Generic approach to validation of small-molecule LC-MS/MS biomarker assays. Bioanalysis, 1(8), 1435-1444. [Link][18]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. [Link][19]

  • MDPI. (2025). Development and Validation of Bioanalytical LC–MS/MS Method for Pharmacokinetic Assessment of Amoxicillin and Clavulanate in Human Plasma. Pharmaceuticals, 18(7), 935. [Link][7]

  • Lab-Training. (n.d.). LC-MS Method Development and Validation for Estimation. [Link]

  • Timmerman, P., et al. (2013). The European Bioanalysis Forum Community's Evaluation, Interpretation and Implementation of the European Medicines Agency Guideline on Bioanalytical Method Validation. Bioanalysis, 5(6), 653-667. [Link][20]

  • Pharmaceuticals and Medical Devices Agency (PMDA). (2013). Guideline on Bioanalytical Method Validation in Pharmaceutical Development. [Link][9]

  • Stanford University Mass Spectrometry. (2020). Fundamentals: Bioanalytical LC/MS method validation - fit for purpose. [Link][10]

  • Emery Pharma. (2024). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. [Link][12]

  • ResearchGate. (2024). Bioanalytical Method Development and Validation for Estimation of Active Pharmaceutical Substance by LC-MS/MS: A General Review on Bioanalysis. [Link][3]

  • Patsnap. (2025). How to validate a bioanalytical LC-MS/MS method for PK studies?. [Link][1]

  • Agilex Biolabs. (2024). Designing LCMS Studies with the FDA in Mind from the Start. [Link][11]

Sources

A Researcher's Guide to High-Resolution Mass Spectrometry Analysis of 2-Chloro-3-(4-methoxypiperidin-1-yl)pyrazine

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive overview of the application of high-resolution mass spectrometry (HRMS) for the characterization of 2-Chloro-3-(4-methoxypiperidin-1-yl)pyrazine, a key intermediate in pharmaceutical synthesis. We will delve into the theoretical underpinnings of HRMS analysis for this specific molecule, present a detailed experimental protocol for its characterization, and compare the expected data with that of analogous structures to provide a framework for data interpretation. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of advanced analytical techniques for novel compound identification and quality control.

The Power of Precision: Why HRMS is Essential for Novel Compound Analysis

In the realm of drug discovery and development, the unambiguous identification and structural elucidation of novel chemical entities are paramount. High-resolution mass spectrometry has emerged as an indispensable tool in this endeavor, offering unparalleled accuracy in mass measurement.[1][2] Unlike nominal mass instruments, which provide integer mass values, HRMS instruments, such as Orbitrap and Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers, can determine the mass of a molecule with exceptional precision, typically to within a few parts per million (ppm).[2] This high mass accuracy allows for the confident determination of elemental composition, a critical step in identifying an unknown compound or confirming the structure of a synthesized molecule.[1][2]

For a molecule like 2-Chloro-3-(4-methoxypiperidin-1-yl)pyrazine, which contains a diverse array of atoms including chlorine with its characteristic isotopic pattern, HRMS provides a definitive analytical fingerprint.

Theoretical High-Resolution Mass Spectrometry Data for 2-Chloro-3-(4-methoxypiperidin-1-yl)pyrazine

The first step in any HRMS analysis is the calculation of the theoretical exact mass of the target molecule based on its elemental composition. For 2-Chloro-3-(4-methoxypiperidin-1-yl)pyrazine, the molecular formula is C10H14ClN3O.[3]

The theoretical monoisotopic mass is calculated using the masses of the most abundant isotopes of each element:

  • C: 12.000000

  • H: 1.007825

  • Cl: 34.968853

  • N: 14.003074

  • O: 15.994915

Calculated Monoisotopic Mass: 227.08254 g/mol

This calculated exact mass serves as the primary reference point for experimental data. An experimentally determined mass that deviates by only a few ppm from this theoretical value provides strong evidence for the presence and correct elemental composition of the target compound.

A Comparative Framework: Understanding Fragmentation Patterns

While the molecular ion provides the elemental composition, the fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments offers crucial structural information. By fragmenting the precursor ion and analyzing the masses of the resulting product ions, we can piece together the molecule's structure.

Pyrazine derivatives are known to exhibit characteristic fragmentation patterns, which can aid in their identification.[6] Similarly, piperidine-containing compounds undergo predictable cleavages, often initiated at the nitrogen atom.[4][5][7][8]

Expected Fragmentation Pathways:

  • Alpha-Cleavage: A common fragmentation pathway for piperidine derivatives involves cleavage of the bond adjacent to the nitrogen atom, leading to the formation of a stable iminium ion.[4]

  • Ring Opening: The piperidine ring itself can undergo fission, resulting in a variety of acyclic fragment ions.[4]

  • Loss of Substituents: The methoxy group on the piperidine ring and the chloro group on the pyrazine ring are likely to be lost as neutral fragments.

By comparing the observed fragmentation pattern of our target molecule with the established fragmentation rules for these substructures, we can confidently elucidate its structure.

Experimental Protocol for HRMS Analysis

The following is a detailed, step-by-step methodology for the HRMS analysis of 2-Chloro-3-(4-methoxypiperidin-1-yl)pyrazine. This protocol is designed to be a self-validating system, with built-in quality control measures to ensure data integrity.

1. Sample Preparation:

  • Accurately weigh approximately 1 mg of 2-Chloro-3-(4-methoxypiperidin-1-yl)pyrazine.

  • Dissolve the sample in 1 mL of a suitable solvent, such as methanol or acetonitrile, to create a 1 mg/mL stock solution.

  • Perform a serial dilution to a final concentration of 1 µg/mL for analysis. The choice of the final concentration may require optimization based on instrument sensitivity.

2. Liquid Chromatography (LC) Conditions:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size) is a good starting point for this type of molecule.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would start at 5% B, ramp to 95% B over 5-10 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.

  • Flow Rate: 0.3-0.5 mL/min.

  • Injection Volume: 1-5 µL.

3. High-Resolution Mass Spectrometry (HRMS) Conditions:

  • Mass Spectrometer: An Orbitrap or FT-ICR mass spectrometer capable of high resolution (>60,000) and mass accuracy (<5 ppm).

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is recommended due to the presence of basic nitrogen atoms.

  • Full Scan MS: Acquire data in full scan mode over a mass range of m/z 100-500 to detect the protonated molecule [M+H]+.

  • Tandem MS (MS/MS): Perform data-dependent acquisition (DDA) or data-independent acquisition (DIA) to obtain fragmentation data. In DDA, the most intense ions from the full scan are selected for fragmentation.

Data Analysis and Interpretation: A Comparative Approach

The acquired HRMS data should be processed using appropriate software. The primary objectives of the data analysis are to:

  • Confirm the Elemental Composition: Extract the accurate mass of the molecular ion and compare it to the theoretical exact mass. The mass error should be within 5 ppm.

  • Analyze the Isotopic Pattern: The presence of a chlorine atom will result in a characteristic M+2 isotopic peak with an intensity of approximately one-third of the monoisotopic peak. This provides an additional layer of confirmation.

  • Elucidate the Structure through Fragmentation: Analyze the MS/MS spectrum to identify the major fragment ions. Compare these fragments to the expected fragmentation pathways discussed earlier.

The following table summarizes the key data points for the analysis of 2-Chloro-3-(4-methoxypiperidin-1-yl)pyrazine.

ParameterTheoretical ValueExpected Experimental Observation
Molecular Formula C10H14ClN3O
Monoisotopic Mass 227.08254
Protonated Adduct [M+H]+ 228.09037Accurate mass measurement with < 5 ppm error
Isotopic Pattern M+2 peak at ~32% intensityObservation of the characteristic chlorine isotopic signature
Key Fragment Ions To be determined experimentallyFragments corresponding to the loss of the methoxy group, cleavage of the piperidine ring, and other characteristic losses.

Visualizing the Workflow and Fragmentation

To further clarify the experimental process and the expected molecular fragmentation, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_hrms High-Resolution Mass Spectrometry cluster_data_analysis Data Analysis weighing Weighing dissolution Dissolution weighing->dissolution dilution Serial Dilution dissolution->dilution injection Injection dilution->injection separation Chromatographic Separation injection->separation ionization Electrospray Ionization (ESI) separation->ionization full_scan Full Scan MS ionization->full_scan ms_ms Tandem MS (MS/MS) full_scan->ms_ms mass_accuracy Mass Accuracy Confirmation ms_ms->mass_accuracy isotopic_pattern Isotopic Pattern Analysis mass_accuracy->isotopic_pattern fragmentation_analysis Fragmentation Analysis isotopic_pattern->fragmentation_analysis

Caption: Experimental workflow for HRMS analysis.

fragmentation_pathway cluster_fragments Potential Fragment Ions parent 2-Chloro-3-(4-methoxypiperidin-1-yl)pyrazine [M+H]+ m/z 228.09037 frag1 Loss of CH3OH m/z 196.0641 parent:f2->frag1 -CH3OH frag2 Piperidine Ring Opening Various Fragments parent:f2->frag2 Ring Cleavage frag3 Loss of Cl m/z 193.1270 parent:f2->frag3 -Cl

Caption: Predicted fragmentation of the target molecule.

Conclusion

High-resolution mass spectrometry provides an unparalleled level of detail for the characterization of novel pharmaceutical compounds like 2-Chloro-3-(4-methoxypiperidin-1-yl)pyrazine. By combining accurate mass measurements with detailed fragmentation analysis, researchers can confidently determine the elemental composition and structural features of their molecules. This guide has provided a comprehensive framework for conducting and interpreting HRMS experiments for this specific compound, leveraging comparative data from analogous structures to build a robust analytical strategy. As the landscape of drug discovery continues to evolve, the application of advanced analytical techniques such as HRMS will remain a cornerstone of successful research and development.

References

  • BenchChem. (2026). Mass Spectrometry Fragmentation of Novel Piperidine Derivatives.
  • de Souza, M. V. N., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed.
  • Dias, H. J., et al. (n.d.). Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS.
  • Cayman Chemical. (n.d.). Tips for Interpreting GC MS Fragmentation of Unknown Substituted Fentanyls. Cayman Chemical News & Announcements.
  • Unknown. (n.d.).
  • El-Faham, A., et al. (2015). Identification of hydroxymethylpyrazines using mass spectrometry. PubMed.
  • Unknown. (2022). Microwave-irradiated rapid synthesis of antimicrobial pyrazine derivatives in reactive eutectic media. Green Chemistry (RSC Publishing).
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring the Chemical Properties of 2-Chloro-3-methoxypyridine.
  • Unknown. (2022).
  • ChemRadar. (n.d.). 2-Chloro-3-(3-methoxypiperidin-1-yl)pyrazine.
  • Unknown. (n.d.). Mass spectra of tentatively identified pyrazine products.
  • Smith, R. L., et al. (n.d.). The FEMA GRAS assessment of pyrazine derivatives used as flavor ingredients. Food and Chemical Toxicology.
  • Unknown. (n.d.). 6.2.2. Pyrazines.
  • Wikipedia. (n.d.). Pyrazine.
  • Unknown. (2026). Pyrido[3,4-b]pyrazines. A New Application of 2-Chloro-3,4-diaminopyridine.
  • Unknown. (2022).
  • Mederski, W. W. K. R., et al. (2003). Pyrido[3,4-b]pyrazines: A new application for 2-chloro-3,4-diaminopyridine. LOCKSS.
  • Unknown. (n.d.). 3‐Alkyl‐2‐Methoxypyrazines: Overview of Their Occurrence, Biosynthesis and Distribution in Edible Plants. Chemistry & Biodiversity.
  • Klingberg, J. C., et al. (2022). Developments in high-resolution mass spectrometric analyses of new psychoactive substances. PubMed.
  • Unknown. (2015). Non-target screening with high-resolution mass spectrometry: Critical review using a collaborative trial on water analysis.
  • Unknown. (2022).
  • Unknown. (n.d.). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI.
  • Oregon State University. (n.d.).
  • Unknown. (2023). Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis. MDPI.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-3-(4-methoxypiperidin-1-yl)pyrazine
Reactant of Route 2
Reactant of Route 2
2-Chloro-3-(4-methoxypiperidin-1-yl)pyrazine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.